6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-tert-butyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-14(2,3)11-8-10-12(19-11)13(17-9-16-10)18-6-4-15-5-7-18/h8-9,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFMVNTEYTYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(S1)C(=NC=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition and the Putative Mechanism of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines and its consequent broad applicability as a pharmacophore, particularly in the development of kinase inhibitors. This technical guide explores the mechanistic underpinnings of this scaffold and proposes a putative mechanism of action for the specific, yet under-characterized, derivative: 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. By synthesizing data from analogous compounds, this document will provide a robust framework for researchers, scientists, and drug development professionals to understand and investigate the biological activity of this compound. We will delve into its likely role as a kinase inhibitor, the influence of its chemical substitutions, and the experimental methodologies required to elucidate its precise molecular interactions and cellular effects.
The Thieno[3,2-d]pyrimidine Core: A Foundation for Biological Activity
The thieno[3,2-d]pyrimidine structure is considered a purine isostere, meaning it shares significant structural and electronic similarities with the endogenous purine bases, adenine and guanine. This mimicry allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets that recognize purines, most notably the ATP-binding pockets of protein kinases.[1][2] The thiophene ring, fused to the pyrimidine ring, contributes to the overall electronic properties and planarity of the molecule, which are crucial for effective binding to target proteins.[3]
The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the development of compounds with diverse therapeutic potential, including:
-
Anticancer Agents: Primarily through the inhibition of various protein kinases crucial for tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[4][5][6]
-
Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways.
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1][3]
-
Enzyme Inhibitors: Including the inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2).[7]
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly tunable through chemical substitutions at various positions of the bicyclic core.
Deciphering the Roles of the 6-t-Butyl and 4-piperazino Moieties
The specific biological activity of this compound is dictated by its unique substitutions:
-
The 6-t-Butyl Group: The bulky tert-butyl group at the 6-position of the thiophene ring is likely to play a significant role in defining the compound's selectivity and potency. This group can form van der Waals interactions within the hydrophobic regions of the target's binding pocket, potentially enhancing binding affinity. Its steric bulk can also influence the orientation of the entire molecule within the binding site, favoring interaction with specific kinases over others.
-
The 4-piperazino Group: The piperazine ring at the 4-position of the pyrimidine ring is a common feature in many kinase inhibitors. This moiety can serve multiple purposes:
-
Solubility Enhancement: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, increasing the water solubility of the compound, which is a crucial pharmacokinetic property.
-
Hydrogen Bonding: The piperazine nitrogens can act as hydrogen bond acceptors or donors, forming critical interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket.
-
Vector for Further Substitution: The secondary amine of the piperazine ring provides a convenient point for further chemical modification to optimize potency, selectivity, and pharmacokinetic parameters.
-
Proposed Mechanism of Action: Kinase Inhibition
Based on the extensive literature on thieno[3,2-d]pyrimidine derivatives, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases . The overall molecular architecture strongly suggests that it acts as an ATP-competitive inhibitor.
Putative Kinase Targets and Downstream Signaling
Given the reported activities of analogous compounds, potential kinase targets for this compound could include, but are not limited to:
-
PI3Kδ: Several piperazinone-containing thieno[3,2-d]pyrimidines have been identified as potent PI3Kδ inhibitors.[4] Inhibition of PI3Kδ would disrupt the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.
-
EGFR: Thieno[3,2-d]pyrimidine derivatives have been explored as EGFR inhibitors.[5] Blocking EGFR signaling would impact downstream pathways such as the RAS/RAF/MEK/ERK pathway, which is critical for cell proliferation and survival.
-
CDKs: Tricyclic thieno[3,2-d]pyrimidines have shown potential as CDK inhibitors, suggesting that the core scaffold can target these key regulators of the cell cycle.[6]
The following diagram illustrates a generalized signaling pathway that could be inhibited by this compound, assuming it targets a receptor tyrosine kinase like EGFR or a downstream kinase like PI3K.
Caption: Putative inhibition of a kinase signaling pathway.
Experimental Validation of the Proposed Mechanism
A systematic experimental approach is necessary to validate the hypothesized mechanism of action. The following protocols outline a self-validating workflow to confirm kinase inhibition and characterize the cellular effects of this compound.
Biochemical Assays: Direct Target Engagement
The initial step is to determine if the compound directly interacts with and inhibits the activity of purified kinases.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound to generate a dose-response curve.
-
Reconstitute the purified recombinant kinase of interest (e.g., PI3Kδ, EGFR) in the appropriate kinase buffer.
-
Prepare a solution of the specific substrate and ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-based luminescence signal.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Cell-Based Assays: Target Engagement and Downstream Effects in a Biological Context
Once direct kinase inhibition is confirmed, the next step is to assess the compound's activity in a cellular environment.
Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway, vehicle control).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
-
Cellular Phenotypic Assays: Elucidating the Functional Consequences
The final step is to evaluate the impact of the compound on cellular behavior.
Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (the concentration that causes 50% growth inhibition).
-
The following diagram illustrates the general experimental workflow for validating the proposed mechanism of action.
Caption: A streamlined workflow for mechanistic validation.
Conclusion
While direct experimental data on this compound is not yet publicly available, a strong hypothesis for its mechanism of action can be formulated based on the well-established properties of the thieno[3,2-d]pyrimidine scaffold. The evidence strongly suggests that this compound functions as a kinase inhibitor, with its specific target profile being influenced by the 6-t-butyl and 4-piperazino substituents. The proposed experimental workflow provides a clear and robust path for elucidating its precise molecular mechanism and evaluating its therapeutic potential. This guide serves as a foundational resource for initiating and advancing the scientific investigation of this promising compound.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of the Thieno[3,2-d]pyrimidine Scaffold: A Focus on 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine and its Therapeutic Potential
Introduction
The thieno[3,2-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. As a bioisostere of purine, this core structure has been extensively explored as a pharmacophore for developing novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent kinase inhibitors in oncology.[1] This technical guide provides a comprehensive overview of the biological activities of the thieno[3,2-d]pyrimidine core, with a specific focus on the potential of derivatives such as 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. We will delve into its mechanistic actions, structure-activity relationships, and the experimental protocols used to validate its therapeutic promise.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold
The thieno[3,2-d]pyrimidine system is a fused heterocycle that mimics the natural purine bases found in DNA and RNA. This structural similarity allows it to interact with the ATP-binding sites of numerous kinases, making it a "privileged scaffold" in drug discovery. The versatility of this core lies in the ability to readily modify its structure at various positions (notably C2, C4, and C6), leading to a diverse range of biological activities.[2]
Biological Activities and Therapeutic Targets
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated for a multitude of therapeutic applications, primarily centered around their ability to modulate key cellular signaling pathways.
Kinase Inhibition in Oncology
A predominant area of research for thieno[3,2-d]pyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.
-
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3K inhibitors. For instance, studies on piperazinone-containing thieno[3,2-d]pyrimidines have demonstrated potent and selective inhibition of PI3Kδ, with significant antiproliferative activity against non-Hodgkin lymphoma cell lines.[3] The introduction of a piperazinone group at the 6-position of the thieno[3,2-d]pyrimidine core was found to be more effective than a piperazine substituent.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Thieno[2,3-d]pyrimidine derivatives (an isomeric form) have been successfully developed as potent VEGFR-2 kinase inhibitors, demonstrating significant anti-cancer activity.[4]
-
Other Kinase Targets: The thieno[3,2-d]pyrimidine scaffold has also been utilized to target other kinases implicated in cancer, such as PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR).[5][6]
Below is a diagram illustrating the general mechanism of action of thieno[3,2-d]pyrimidine derivatives as kinase inhibitors.
Caption: General mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives.
Anti-inflammatory and Immunomodulatory Activity
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for asthma and chronic obstructive pulmonary disease (COPD). Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and identified as potent PDE4 inhibitors.[7]
Other Therapeutic Areas
The versatility of the thieno[3,2-d]pyrimidine scaffold extends beyond oncology and inflammation.
-
Antimicrobial and Antiviral Activity: Various derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties.[8]
-
Antimalarial Activity: 4-Substituted thieno[3,2-d]pyrimidines have shown dual-stage antiplasmodial activity, targeting both the erythrocytic and hepatic stages of the Plasmodium parasite.[9]
-
Neurodegenerative Diseases: The structural similarity to purines suggests potential applications in targeting enzymes and receptors in the central nervous system.
-
Metabolic Disorders: Some derivatives have been investigated as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, which have potential applications in osteoporosis.[10]
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 6: As seen with the PI3Kδ inhibitors, the substituent at the 6-position can significantly influence potency and selectivity.[3] The introduction of a t-butyl group, as in the topic compound, is a common strategy in medicinal chemistry to introduce steric bulk, which can enhance binding affinity and selectivity for the target protein.
-
Position 4: The 4-position is a frequent site for modification to modulate solubility, cell permeability, and target engagement. The piperazine group in this compound is a common pharmacophore known to improve pharmacokinetic properties and can also be crucial for interacting with the target.
-
Position 2: Modifications at the 2-position have also been shown to be critical for activity in various contexts, such as in the development of anti-malarial compounds.[9]
The following table summarizes the structure-activity relationships for some thieno[3,2-d]pyrimidine derivatives.
| Position of Substitution | Substituent | Target | Biological Activity | Reference |
| 6 | Piperazinone | PI3Kδ | Potent and selective inhibition | [3] |
| 4 | Various amines and aryl groups | P. falciparum | Dual-stage antiplasmodial activity | [9] |
| Fused to pyridine ring | gem-dimethylcycloalkyl | PDE4 | Increased potency | [7] |
Synthesis of this compound
The synthesis of thieno[3,2-d]pyrimidines typically involves the construction of a substituted 2-aminothiophene-3-carboxylate or carboxamide, followed by cyclization to form the pyrimidine ring. A general synthetic route is outlined below.
Caption: A general synthetic workflow for this compound.
Experimental Protocols
To assess the biological activity of this compound, a series of in vitro and in vivo assays would be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a specific kinase (e.g., PI3Kδ).
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using a luminescent or fluorescent readout.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer containing the kinase, substrate, and ATP.
-
-
Assay Plate Setup:
-
Add serial dilutions of the compound to a 384-well assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Add a detection reagent that produces a signal (e.g., luminescence) in the presence of ADP (a product of the kinase reaction).
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity).
-
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a non-Hodgkin lymphoma cell line) into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
-
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a highly valuable and versatile platform for the development of novel therapeutics. While specific data on this compound is not extensively published, the known structure-activity relationships of related compounds strongly suggest its potential as a potent and selective kinase inhibitor. The t-butyl group at the 6-position and the piperazine moiety at the 4-position are key structural features that have been shown to enhance the biological activity of this class of compounds.
Future research should focus on the detailed biological evaluation of this compound, including its kinase selectivity profile, in vivo efficacy in relevant disease models, and pharmacokinetic properties. Such studies will be crucial in determining its full therapeutic potential and advancing it towards clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purine allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The derivatization of this core, particularly at the 4 and 6-positions, has been a key strategy in the development of potent and selective inhibitors of various enzymes, such as kinases.[5][6]
This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine, a compound of interest for further pharmacological investigation. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a detailed and practical framework for its preparation.
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the initial construction of the core thieno[3,2-d]pyrimidine ring system, followed by the sequential introduction of the piperazine and t-butyl moieties. This approach allows for the efficient assembly of the target molecule from readily available starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Pathway and Mechanistic Insights
The synthesis is broken down into four key stages, each with its own set of experimental considerations.
Step 1: Synthesis of Ethyl 2-amino-5-t-butylthiophene-3-carboxylate (Intermediate 1)
The initial step involves the construction of the substituted thiophene ring, which serves as the foundation for the thieno[3,2-d]pyrimidine core. The Gewald aminothiophene synthesis is the method of choice for this transformation due to its efficiency and versatility.
Reaction Scheme:
Mechanistic Rationale: The Gewald reaction is a multi-component reaction that proceeds through a Knoevenagel condensation of the aldehyde (pivalaldehyde) and the active methylene compound (ethyl cyanoacetate), followed by the addition of elemental sulfur and subsequent ring closure. Morpholine acts as a basic catalyst to facilitate these steps. The bulky t-butyl group from pivalaldehyde is thus incorporated at the 5-position of the thiophene ring.
Step 2: Formation of 6-t-Butylthieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
With the aminothiophene in hand, the next stage is the annulation of the pyrimidine ring. A common and effective method for this is cyclization with formamide.
Reaction Scheme:
Mechanistic Rationale: This reaction involves the initial formation of a formamidine intermediate from the reaction of the amino group of the thiophene with formamide. The ester group is then displaced by the newly formed amidine in an intramolecular cyclization, followed by tautomerization to yield the stable thieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Chlorination to 4-Chloro-6-t-butylthieno[3,2-d]pyrimidine (Intermediate 3)
To enable the introduction of the piperazine moiety, the 4-oxo group of the pyrimidinone must be converted into a good leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard procedure for this transformation.[7][8]
Reaction Scheme:
Mechanistic Rationale: Phosphorus oxychloride acts as both a chlorinating and dehydrating agent. The pyrimidinone oxygen attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate. A subsequent attack by a chloride ion displaces the phosphate group, resulting in the desired 4-chloro derivative.
Step 4: Nucleophilic Aromatic Substitution with Piperazine (Final Product)
The final step in the synthesis is the introduction of the piperazine ring at the 4-position via a nucleophilic aromatic substitution (SNAr) reaction.[8]
Reaction Scheme:
Mechanistic Rationale: The electron-withdrawing nature of the thieno[3,2-d]pyrimidine ring system activates the 4-position towards nucleophilic attack. Piperazine, acting as the nucleophile, attacks the carbon bearing the chlorine atom, forming a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product. A base, such as potassium carbonate or triethylamine, is typically added to scavenge the HCl generated during the reaction.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Materials and Instrumentation
| Reagent/Instrument | Grade/Specification |
| Pivalaldehyde | Reagent Grade, ≥98% |
| Ethyl Cyanoacetate | Reagent Grade, ≥99% |
| Sulfur | Reagent Grade, Powder |
| Morpholine | Reagent Grade, ≥99% |
| Formamide | Reagent Grade, ≥99.5% |
| Phosphorus Oxychloride | Reagent Grade, ≥99% |
| Piperazine | Anhydrous, ≥99% |
| Ethanol | Anhydrous |
| Dichloromethane | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Magnetic Stirrer with Hotplate | Standard Laboratory Grade |
| Rotary Evaporator | Standard Laboratory Grade |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ |
| Column Chromatography | Silica Gel, 230-400 mesh |
| Nuclear Magnetic Resonance (NMR) | 400 MHz |
| Mass Spectrometry (MS) | ESI or equivalent |
Step-by-Step Procedures
1. Synthesis of Ethyl 2-amino-5-t-butylthiophene-3-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pivalaldehyde (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
Add morpholine (0.02 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
2. Synthesis of 6-t-Butylthieno[3,2-d]pyrimidin-4(3H)-one
-
In a 100 mL round-bottom flask, combine ethyl 2-amino-5-t-butylthiophene-3-carboxylate (0.05 mol) and formamide (50 mL).
-
Heat the mixture to 180-190 °C and maintain for 8-10 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired thienopyrimidinone.
3. Synthesis of 4-Chloro-6-t-butylthieno[3,2-d]pyrimidine
-
To a 50 mL round-bottom flask, add 6-t-butylthieno[3,2-d]pyrimidin-4(3H)-one (0.02 mol) and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approximately 105 °C) for 3-4 hours.
-
Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
4. Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 4-chloro-6-t-butylthieno[3,2-d]pyrimidine (0.01 mol) in N,N-dimethylformamide (DMF) (30 mL).
-
Add piperazine (0.02 mol) and potassium carbonate (0.02 mol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| Intermediate 1 | C₁₁H₁₇NO₂S | 227.32 | 60-70 | ¹H NMR: Signals for t-butyl, ethyl ester, and amino protons. |
| Intermediate 2 | C₁₀H₁₂N₂OS | 208.28 | 75-85 | ¹H NMR: Signals for t-butyl and pyrimidine protons. |
| Intermediate 3 | C₁₀H₁₁ClN₂S | 226.72 | 80-90 | ¹H NMR: Signals for t-butyl and pyrimidine protons. |
| Final Product | C₁₄H₂₀N₄S | 276.40 | 70-80 | ¹H NMR: Signals for t-butyl, piperazine, and pyrimidine protons. MS (ESI): [M+H]⁺ at m/z 277.1. |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The versatility of the thieno[3,2-d]pyrimidine scaffold continues to make it an attractive target for the synthesis of novel bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS Number: 683274-69-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3) is not extensively available in peer-reviewed literature. This guide has been compiled by leveraging established principles of medicinal chemistry and by drawing parallels from published research on structurally related thieno[3,2-d]pyrimidine derivatives. All protocols and theoretical discussions are based on established methodologies for this class of compounds and should be adapted and validated experimentally.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of a wide range of biological targets, including protein kinases, sirtuins, and tubulin, demonstrating broad applicability in oncology, inflammatory diseases, and infectious diseases.[2][3] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its probable chemical properties, a plausible synthetic route, and its potential biological significance based on the established knowledge of the thieno[3,2-d]pyrimidine class.
Physicochemical Properties
While specific, experimentally determined physicochemical properties for this compound are not publicly available, we can infer its general characteristics based on its structure.
| Property | Predicted Value/Characteristic |
| CAS Number | 683274-69-3 |
| Molecular Formula | C₁₄H₂₀N₄S |
| Molecular Weight | 276.40 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous solutions is anticipated. |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic, a key factor for cell permeability. |
| pKa | The piperazine moiety will have a basic pKa, allowing for salt formation. |
Proposed Synthesis
A common and effective method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines involves a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro-thieno[3,2-d]pyrimidine intermediate. The proposed synthetic pathway for this compound is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile (Intermediate 1)
This step typically involves the Gewald reaction, a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes.
-
To a solution of pivalaldehyde (1.1 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a base such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-tert-butylthiophene-3-carbonitrile.
Step 2: Synthesis of 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one (Intermediate 2)
-
Heat a mixture of 2-amino-5-tert-butylthiophene-3-carbonitrile (1.0 eq) in an excess of formic acid or a mixture of formic acid and acetic anhydride.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Synthesis of 4-chloro-6-tert-butylthieno[3,2-d]pyrimidine (Intermediate 3)
-
Suspend 6-tert-butylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) with or without a catalytic amount of a tertiary amine base like N,N-dimethylaniline.
-
Heat the mixture to reflux for several hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate, wash thoroughly with water, and dry to yield 4-chloro-6-tert-butylthieno[3,2-d]pyrimidine.
Step 4: Synthesis of this compound (Final Product)
-
To a solution of 4-chloro-6-tert-butylthieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add piperazine (a slight excess, e.g., 1.2-1.5 eq) and a base like triethylamine or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) to afford the final product.
Workflow Diagram: Synthesis
Caption: Proposed synthetic workflow for this compound.
Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expected signals would include those for the t-butyl group (a singlet around 1.4 ppm), the piperazine protons (two multiplets), and the aromatic protons of the thieno[3,2-d]pyrimidine core.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI, APCI) to determine the exact mass of the molecular ion ([M+H]⁺), confirming the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the final compound using a reverse-phase HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid). Purity should be >95% for biological assays.
-
-
Melting Point:
-
Determine the melting point of the solid product using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
-
Potential Biological Activities and Mechanism of Action
The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 4- and 6-positions play a crucial role in determining the potency and selectivity of the inhibitor.
Given the structural features of this compound, it is plausible that this compound could act as a protein kinase inhibitor . The piperazine moiety at the 4-position can be functionalized to interact with the solvent-exposed region of the kinase active site, potentially enhancing potency and modulating pharmacokinetic properties. The t-butyl group at the 6-position will occupy a hydrophobic pocket within the active site.
Potential Kinase Targets
Numerous kinases have been successfully targeted by thieno[3,2-d]pyrimidine derivatives, including:
-
Phosphoinositide 3-kinases (PI3Ks) []
-
Epidermal Growth Factor Receptor (EGFR) [5]
-
Janus Kinases (JAKs) [6]
-
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase [1]
Hypothesized Signaling Pathway Inhibition
If this compound were to inhibit a key kinase in a signaling pathway, such as the PI3K/Akt/mTOR pathway, it would likely lead to downstream effects like the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
In Vitro Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays would be necessary.
Experimental Protocol: Kinase Inhibition Assay
-
Enzyme Source: Use recombinant human kinase enzymes.
-
Assay Format: A common format is a time-resolved fluorescence energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: Select a panel of cancer cell lines relevant to the hypothesized kinase target (e.g., breast, lung, colon cancer cell lines).
-
Assay: Use a colorimetric (e.g., MTT, SRB) or luminescence-based (e.g., CellTiter-Glo®) assay to measure cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add the viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis: Determine the half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ value.
Conclusion
References
- 1. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - Google Patents [patents.google.com]
- 3. AU2007246793B2 - Thieno [3, 2-D] pyrimidine derivative useful as PI3K inhibitor - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[3,2-d]pyrimidine derivatives 24(Korea University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to the Therapeutic Targeting Potential of Thieno[3,2-d]pyrimidine Derivatives
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological activity. Its structural similarity to the native purine bases allows it to function as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. This guide provides an in-depth analysis of the key therapeutic targets of thieno[3,2-d]pyrimidine derivatives, focusing on the mechanistic basis of their action, presentation of quantitative data, and detailed protocols for target validation. We will explore its extensive applications in oncology, central nervous system (CNS) disorders, and inflammatory diseases, underscoring the scaffold's profound potential in modern drug discovery.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[3,2-d]pyrimidine system, a bioisostere of purine that is readily recognized by many biological systems.[1] This inherent advantage has made it a focal point for medicinal chemists. The scaffold's rigid, planar structure provides a robust framework for introducing various substituents at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables the development of highly potent and selective modulators for a wide array of protein targets.[2] This review will delve into three of the most prominent and well-validated target classes for this scaffold: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and Phosphodiesterases (PDEs).
Oncological Applications: Targeting Key Drivers of Malignancy
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Thieno[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of several critical oncogenic kinases.
Protein Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The thieno[3,2-d]pyrimidine core effectively mimics the adenine moiety of ATP, enabling it to compete for the ATP-binding site within the kinase domain.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Its overexpression or mutation is common in various cancers. Several thieno[3,2-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[3]
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[4] Thieno[3,2-d]pyrimidine-based compounds have been successfully designed to inhibit VEGFR-2, thereby disrupting tumor blood supply.[5][6]
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, growth, and survival. Thieno[3,2-d]pyrimidine derivatives have been synthesized as potent PI3K inhibitors, demonstrating efficacy in suppressing cancer cell proliferation.[7] A recent innovative approach has even led to the development of bifunctional inhibitors that target both PI3Kδ and Bromodomain and Extra-Terminal (BET) proteins, showing promise in treating aggressive lymphomas.[8][9]
The versatility of the scaffold extends to other important kinase targets, including Aurora Kinases , which are essential for cell division.[10]
Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Target Indication | Reference |
| Thienotriazolopyrimidines | EGFR | 430 - 1310 | Breast Cancer | [3] |
| Thieno[3,2-d]pyrimidines | PI3Kα | - | Various Cancers | [7] |
| Bifunctional Derivative (10b) | PI3Kδ | 112 | Diffuse Large B-cell Lymphoma | [8][9] |
| Thienopyrimidines | Aurora Kinases | - | Various Cancers | [10] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 3.9 - 5.0 | Various Cancers | [4] |
Workflow for Kinase Inhibitor Screening
The following diagram and protocol outline a standard workflow for identifying and characterizing novel kinase inhibitors.
Caption: A typical drug discovery workflow for kinase inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This luminescent ADP detection assay is a universal platform for measuring kinase activity and inhibitor potency.[11] Its high sensitivity allows for use across a wide range of ATP concentrations.[12]
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level (and thus higher luminescent signal) corresponds to greater inhibition of the kinase.[12]
-
Scientist's Note: This homogenous assay format is ideal for HTS because it minimizes handling steps and is less prone to artifacts compared to multi-step ELISA-based methods. The ability to use up to 1mM ATP is critical for accurately assessing inhibitors of kinases with a high Km for ATP.[11]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of a solution containing the thieno[3,2-d]pyrimidine derivative at various concentrations (typically a 10-point serial dilution).
-
Add 10 µL of a solution containing the target kinase and its specific substrate peptide.
-
Initiate the reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately evaluated.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Scientist's Note: Complete depletion of ATP is crucial to minimize background signal and ensure the subsequent luminescence is directly proportional to the ADP produced.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in the first step back into ATP, and also contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]
-
CNS Applications: Modulating Neurological Pathways
Thieno[3,2-d]pyrimidine derivatives have also shown significant promise in targeting components of the central nervous system, particularly GPCRs and PDEs.
Adenosine A₂A Receptor Antagonism
The adenosine A₂A receptor is a GPCR highly expressed in the basal ganglia, a brain region critical for motor control. Antagonism of this receptor is a validated non-dopaminergic strategy for treating Parkinson's disease. Several series of 4-arylthieno[3,2-d]pyrimidines have been developed as potent and selective adenosine A₂A receptor antagonists, with some compounds showing in vivo activity in models of Parkinson's disease.[14][15][16]
Data Summary: Adenosine A₂A Receptor Antagonist Activity
| Compound Series | Target Receptor | Selectivity Profile | Potential Indication | Reference |
| 4-Arylthieno[3,2-d]pyrimidines | Human Adenosine A₂A | High selectivity vs. A₁, A₂B, A₃ | Parkinson's Disease | [14][16] |
| Thieno[3,2-d]pyrimidine-4-methanones | Human Adenosine A₂A | Selective vs. A₁ | Parkinson's Disease | [15] |
Workflow for GPCR Ligand Characterization
This workflow details the process for identifying and characterizing new ligands for a target GPCR, such as the Adenosine A₂A receptor.
Caption: A standard workflow for GPCR ligand discovery and characterization.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18]
-
Principle: The assay measures the ability of an unlabeled test compound (the thieno[3,2-d]pyrimidine derivative) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor at equilibrium is inversely proportional to the affinity of the test compound.[19]
-
Scientist's Note: It is critical to ensure the reaction reaches equilibrium and that the amount of radioligand depleted from the solution by binding is less than 10% to ensure the accuracy of the calculated Ki value.[17][18] Using cell membranes expressing the target receptor is a common and robust method.[20]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the target receptor (e.g., HEK293 cells overexpressing the Adenosine A₂A receptor) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet and resuspend it in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[20]
-
-
Binding Reaction:
-
Set up the assay in a 96-well plate. To each well, add:
-
50 µL of the test compound at various concentrations.
-
50 µL of a known, selective radioligand (e.g., [³H]-ZM241385 for the A₂A receptor) at a fixed concentration, typically near its Kd value.
-
150 µL of the prepared cell membrane suspension.
-
-
Include control wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled antagonist to block all specific binding).
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 30°C) with gentle agitation.[20]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ from the resulting competition curve.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Anti-inflammatory Applications: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are key second messengers in inflammatory pathways.[21] By inhibiting PDEs, thieno[3,2-d]pyrimidine derivatives can increase intracellular cAMP/cGMP levels, leading to a reduction in the inflammatory response. This mechanism is particularly relevant for treating inflammatory diseases like asthma and COPD.[22]
-
PDE4 and PDE7 Inhibition: Various thieno[3,2-d]pyrimidine series have been investigated as inhibitors of PDE4 and PDE7.[23][24] PDE7 inhibition, in particular, has been explored for treating inflammatory diseases by modulating T-cell activity.[25]
Data Summary: PDE Inhibitory Activity
| Compound Series | Target PDE | Potential Indication | Reference |
| Thieno[3,2-d]pyrimidines | PDE4 | Asthma, COPD | [23] |
| 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones | PDE7 | Inflammatory Diseases | [24] |
| 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one | PDE7 | Inflammatory Diseases | [25] |
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold has unequivocally demonstrated its value as a versatile and "privileged" structure in drug discovery. Its ability to potently and selectively modulate key biological targets—including a wide range of protein kinases, GPCRs like the adenosine A₂A receptor, and phosphodiesterases—positions it as a cornerstone for developing novel therapeutics. The successful application of these derivatives in oncology, neurodegenerative disease, and inflammation highlights the scaffold's broad therapeutic potential.
Future research should focus on leveraging advanced structural biology and computational modeling to design next-generation derivatives with improved selectivity profiles and optimized pharmacokinetic properties. The development of bifunctional or multi-target inhibitors, such as the combined PI3Kδ/BET inhibitors, represents an exciting frontier that could lead to more effective treatments for complex diseases.[8][9] As our understanding of cellular signaling pathways continues to deepen, the thieno[3,2-d]pyrimidine core will undoubtedly remain a critical tool for scientists aiming to translate biological insights into life-changing medicines.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.manchester.ac.uk [research.manchester.ac.uk]
- 17. GPCR-radioligand binding assays [pubmed.ncbi.nlm.nih.gov]
- 18. multispaninc.com [multispaninc.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 22. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Physicochemical Profile
The solubility and stability of a molecule are dictated by its structure. 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is comprised of three key components: a thieno[3,2-d]pyrimidine core, a lipophilic t-butyl group, and a basic piperazine ring.
-
The Thieno[3,2-d]pyrimidine Core: This fused heterocyclic system is relatively aromatic and planar, contributing to its crystalline nature and potentially lower aqueous solubility. Its chemical stability is generally robust, though it can be susceptible to degradation under harsh conditions.
-
The t-Butyl Group: This bulky, non-polar substituent significantly increases the lipophilicity of the molecule. This is expected to decrease its solubility in aqueous media while potentially enhancing its solubility in non-polar organic solvents. The t-butyl group can also offer steric hindrance, which may protect adjacent functional groups from metabolic degradation.[4]
-
The Piperazine Moiety: As a dibasic amine, the piperazine ring is expected to significantly influence the molecule's solubility in a pH-dependent manner.[5][6] In acidic conditions, the nitrogen atoms will be protonated, forming soluble salts. Conversely, in neutral or basic media, the free base form will be less soluble. The piperazine ring can be susceptible to oxidation.
Based on this analysis, this compound is predicted to be a weakly basic compound with low intrinsic aqueous solubility, which can be significantly enhanced at lower pH.
Solubility Determination: A Practical Approach
A thorough understanding of a compound's solubility is critical for its development as a therapeutic agent. Both thermodynamic and kinetic solubility assays are recommended.
Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of a compound, representing its true solubility under given conditions.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) using standard buffer systems (e.g., phosphate, acetate).
-
Compound Addition: Add an excess amount of this compound to each buffer in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility (in mg/mL or µM) against the pH to generate a pH-solubility profile.
Kinetic Solubility Assessment
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation: Predicted Solubility Profile
| Parameter | Predicted Outcome | Rationale |
| Aqueous Solubility (pH 7.4) | Low | The lipophilic t-butyl group and the fused aromatic core reduce interaction with water. |
| Solubility in Acidic pH | High | Protonation of the piperazine nitrogens forms soluble salts.[5] |
| Solubility in Basic pH | Low | The compound exists in its less soluble free base form. |
| Solubility in Organic Solvents | Moderate to High | The overall lipophilic character suggests good solubility in solvents like DMSO, DMF, and chlorinated hydrocarbons. |
Workflow for Solubility Determination
Caption: Workflow for solubility assessment.
Stability Assessment and Forced Degradation Studies
Understanding the chemical stability of a drug candidate is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[7] Forced degradation studies are performed to identify potential degradation products and pathways.[8][9]
Forced Degradation Protocol
Forced degradation studies should be conducted on the drug substance to deliberately degrade it under more severe conditions than accelerated stability testing.[7]
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at 60-80°C for a specified time.
-
Neutral Conditions: Dissolve the compound in purified water and heat at 60-80°C for a specified time.
2. Oxidative Degradation:
-
Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
3. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
4. Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 105°C) for a specified time.
Analytical Methodology:
A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be able to separate the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Predicted Stability Profile
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potentially Labile | The thienopyrimidine ring may undergo hydrolysis, though this is generally slow. |
| Basic Hydrolysis | Potentially Labile | Similar to acidic conditions, but the rate may differ. |
| Oxidation | Susceptible | The piperazine nitrogen atoms and the sulfur atom in the thiophene ring are potential sites of oxidation. |
| Photolysis | Potentially Labile | Aromatic systems can be susceptible to photolytic degradation. |
| Thermal Stress | Generally Stable | The high melting point of similar heterocyclic compounds suggests good thermal stability in the solid state. |
Conclusion
This compound is a compound of significant interest due to the established biological activities of the thienopyrimidine scaffold.[10] This guide provides a predictive framework for its solubility and stability, along with detailed, actionable protocols for their experimental determination. A thorough physicochemical characterization is a critical step in the drug discovery and development process, and the methodologies outlined herein provide a robust starting point for the comprehensive evaluation of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Piperazine compounds [m.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thieno[3,2-d]pyrimidine Core: A Journey from Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine scaffold, a fused bicyclic heterocycle, holds a distinguished position in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly the ATP-binding sites of enzymes.[1][2] This inherent characteristic has rendered the thieno[3,2-d]pyrimidine core a "privileged scaffold" in drug discovery, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities.[3] From its early beginnings, this versatile framework has been extensively explored, yielding compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of thieno[3,2-d]pyrimidine compounds, offering insights into their therapeutic potential and the methodologies that have propelled their journey from laboratory curiosities to promising clinical candidates.
A Historical Perspective: The Dawn of Thienopyrimidines
The exploration of the thienopyrimidine chemical space has a rich history dating back over a century. The foundational work in this field was laid in 1914 by the German chemist Wilhelm Steinkopf, who reported the first synthesis of a thienopyrimidine derivative.[4] This seminal contribution opened the door for future investigations into this intriguing class of heterocyclic compounds. While Steinkopf's initial work may not have immediately revealed the vast therapeutic potential of this scaffold, it provided the fundamental chemical knowledge necessary for subsequent generations of scientists to build upon. The journal where this discovery was published, Justus Liebig's Annalen der Chemie, was one of the most important journals in the field of organic chemistry at the time.[5][6]
Over the ensuing decades, the interest in thienopyrimidines grew, spurred by the discovery of their structural analogy to purines and the burgeoning field of chemotherapy. Researchers began to systematically explore the synthesis of various thienopyrimidine isomers and investigate their biological activities. This exploration has led to a deep understanding of the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds and has cemented the thieno[3,2-d]pyrimidine core as a cornerstone of modern drug discovery.
Synthetic Strategies: Building the Thieno[3,2-d]pyrimidine Core
The construction of the thieno[3,2-d]pyrimidine scaffold is a testament to the ingenuity of synthetic organic chemistry. The most prevalent and versatile approach involves the annulation of a pyrimidine ring onto a pre-functionalized thiophene precursor. This strategy offers a high degree of control over the substitution pattern of the final molecule, allowing for the systematic exploration of structure-activity relationships.
The Gateway Precursor: 2-Aminothiophene-3-carboxylates and Carboxamides
At the heart of most thieno[3,2-d]pyrimidine syntheses lies the crucial intermediate, a substituted 2-aminothiophene bearing a carboxylate or carboxamide group at the 3-position. The Gewald reaction, a powerful multicomponent condensation, has emerged as the workhorse for the preparation of these vital precursors.
Discovered by Karl Gewald in the 1960s, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base. The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to afford the polysubstituted 2-aminothiophene. The versatility and operational simplicity of the Gewald reaction have made it an indispensable tool for the synthesis of a vast library of thiophene-based building blocks.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene-3-carboxylate precursor.
Materials:
-
Ethyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add triethylamine (1.5 equivalents) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-5-methylthiophene-3-carboxylate.
Caption: Workflow for the Gewald multicomponent reaction.
Cyclization to the Thieno[3,2-d]pyrimidin-4-one Core
With the 2-aminothiophene-3-carboxamide in hand, the next critical step is the construction of the fused pyrimidine ring. A common and efficient method involves cyclization with a one-carbon synthon, such as formamide or formic acid. Heating the aminothiophene derivative with an excess of formamide, often at elevated temperatures, leads to the formation of the thieno[3,2-d]pyrimidin-4-one scaffold.
Experimental Protocol: Synthesis of Thieno[3,2-d]pyrimidin-4-one
This protocol details the cyclization of a 2-aminothiophene-3-carboxamide to the core thieno[3,2-d]pyrimidin-4-one structure.
Materials:
-
2-Aminothiophene-3-carboxamide
-
Formamide
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 2-aminothiophene-3-carboxamide (1 equivalent) in an excess of formamide (5-10 equivalents).
-
Heat the mixture to 150-180 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude thieno[3,2-d]pyrimidin-4-one can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Functionalization at the 4-Position: A Gateway to Diversity
The 4-position of the thieno[3,2-d]pyrimidine ring is a key site for introducing chemical diversity and modulating biological activity. The thieno[3,2-d]pyrimidin-4-one intermediate is readily converted to the more reactive 4-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).[7] This 4-chlorothieno[3,2-d]pyrimidine is a versatile intermediate that can undergo nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-substituted derivatives.[8]
Experimental Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol outlines the chlorination of the thieno[3,2-d]pyrimidine-2,4-dione precursor.[7]
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent) in an excess of phosphorus oxychloride (10-15 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110-120 °C) and maintain for 3-5 hours. The reaction should become a clear solution.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the viscous residue onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry to yield 2,4-dichlorothieno[3,2-d]pyrimidine.
Caption: A typical synthetic route to diverse thieno[3,2-d]pyrimidines.
Therapeutic Landscape: A Scaffold of Diverse Activities
The thieno[3,2-d]pyrimidine core has proven to be a remarkably fertile ground for the discovery of potent and selective therapeutic agents. Its ability to mimic the purine structure allows for interaction with a multitude of enzymes, leading to a wide range of biological effects.
Kinase Inhibition: A Dominant Theme in Cancer Research
A significant portion of the research on thieno[3,2-d]pyrimidines has focused on their potential as kinase inhibitors for the treatment of cancer.[9] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a common event in many human cancers. Several thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[9] For instance, some derivatives have shown significant inhibitory activity against the p110α isoform of PI3K.[11] The inhibition of PI3K leads to the suppression of downstream signaling, including the phosphorylation of Akt, ultimately resulting in the induction of apoptosis in cancer cells.
Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitors: ATR is a key sensor of DNA damage and replication stress, and its inhibition can selectively kill cancer cells with defects in other DNA damage response pathways, a concept known as synthetic lethality.[12][13] A number of thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective ATR inhibitors, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[12][13] These inhibitors have been shown to block the phosphorylation of Chk1, a key downstream target of ATR, leading to cell cycle arrest and apoptosis in cancer cells.[14][15]
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors: CDK7 plays a dual role in regulating both the cell cycle and transcription, making it an attractive target for cancer therapy.[16] Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective inhibitors of CDK7, demonstrating efficacy in preclinical models of triple-negative breast cancer.[16]
| Target Kinase | Representative IC₅₀ / % Inhibition | Therapeutic Rationale | References |
| PI3Kβ | 72% inhibition @ 10 µM | Inhibition of cell growth, proliferation, and survival | [17] |
| PI3Kγ | 84% inhibition @ 10 µM | Inhibition of cell growth, proliferation, and survival | [17] |
| ATR | IC₅₀ = 1.5 nM | Induction of synthetic lethality in DNA damage repair-deficient cancers | [12][13] |
| VEGFR-2 | IC₅₀ = 0.23 µM | Inhibition of tumor angiogenesis | [18] |
| EGFRL858R/T790M | IC₅₀ = 13 nM | Overcoming acquired resistance in non-small cell lung cancer | [19] |
| CDK7 | Potent inhibitory activity | Dual inhibition of cell cycle and transcription | [16] |
Caption: Inhibition of the PI3K/Akt pathway by thieno[3,2-d]pyrimidine compounds.
Caption: Thieno[3,2-d]pyrimidine-mediated inhibition of the ATR DNA damage response pathway.
Beyond Kinases: Expanding the Therapeutic Horizon
The therapeutic potential of thieno[3,2-d]pyrimidines extends beyond kinase inhibition. Researchers have successfully developed derivatives with a range of other valuable biological activities.
Antiplasmodial Activity: Malaria remains a significant global health threat, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Thieno[3,2-d]pyrimidine derivatives have shown promising activity against both the blood and liver stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[8]
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors: 17β-HSD2 is an enzyme involved in the metabolism of steroid hormones and has been implicated in diseases such as osteoporosis and endometriosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been designed and synthesized as inhibitors of 17β-HSD2, offering a potential therapeutic strategy for these conditions.[20]
Antimicrobial and Antifungal Activity: The thieno[3,2-d]pyrimidine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have been reported to possess antibacterial activity, with some showing efficacy against DNA gyrase, a validated bacterial target.[3] Additionally, certain halogenated thieno[3,2-d]pyrimidines have demonstrated selective antifungal activity.
Conclusion and Future Directions
From its initial synthesis over a century ago, the thieno[3,2-d]pyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the creation of a vast and diverse chemical space, yielding compounds with a wide spectrum of therapeutic activities. The remarkable success in developing potent and selective kinase inhibitors for cancer therapy underscores the power of this privileged scaffold.
Looking ahead, the journey of thieno[3,2-d]pyrimidine is far from over. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The application of this scaffold to a broader range of therapeutic targets, beyond kinases, holds immense promise for addressing unmet medical needs in areas such as infectious diseases, inflammatory disorders, and neurodegenerative conditions. As our understanding of the intricate molecular interactions that govern biological processes continues to grow, the thieno[3,2-d]pyrimidine core is poised to remain a central player in the ongoing quest for new and effective medicines.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theaspd.com [theaspd.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Thymidine rescues ATR kinase inhibitor-induced deoxyuridine contamination in genomic DNA, cell death, and interferon-α/β expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine Binding: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of 6-t-butyl-4-piperazinothieno[3,2-d]pyrimidine to its putative biological targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded workflow, explaining the rationale behind each methodological choice to ensure a robust and insightful computational analysis.
The thieno[3,2-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a variety of protein kinases. While the specific biological target of this compound is not explicitly defined in publicly available literature, computational target prediction methods, corroborated by the extensive body of research on analogous compounds, strongly suggest that this molecule is a kinase inhibitor. This guide will, therefore, focus on a generalized yet rigorous workflow for modeling its interaction with a representative protein kinase.
Part 1: Target Identification and Preparation
The foundational step in any in silico modeling project is the identification and preparation of the biological target. Given the novelty of the specific ligand, a multi-faceted approach is warranted.
Putative Target Identification via In Silico Target Fishing
To overcome the absence of direct experimental data for this compound, we employ computational target prediction. Web-based servers such as SwissTargetPrediction offer a robust platform for this "target fishing" by comparing the chemical structure of a query molecule against a vast database of known ligand-target interactions.[1][2]
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CC(C)(C)c1cc2c(s1)N=C(N=C2)N3CCNCC3. This can be obtained using online chemical name-to-SMILES converters.
-
Query the SwissTargetPrediction Server: Input the SMILES string into the SwissTargetPrediction web server.[3]
-
Analyze and Prioritize Targets: The server will generate a list of potential targets ranked by probability. Given that the thieno[3,2-d]pyrimidine core is a known kinase-binding scaffold, protein kinases should be prioritized from this list for further investigation. For the purpose of this guide, we will proceed with a hypothetical high-probability kinase target, for instance, Cyclin-Dependent Kinase 2 (CDK2) , a common target for this scaffold.
Retrieval and Preparation of the Protein Structure
Once a putative target is identified, a high-quality 3D structure is required. The Protein Data Bank (PDB) is the primary repository for these structures.
Experimental Protocol: Protein Structure Preparation
-
Select a PDB Entry: Search the PDB for a high-resolution (ideally < 2.5 Å) crystal structure of the target kinase, preferably in complex with a ligand. For CDK2, a suitable entry is PDB ID: 1HCK .
-
Pre-processing the PDB File:
-
Remove non-essential molecules, including water, ions, and co-crystallized ligands using molecular visualization software such as PyMOL or UCSF Chimera.
-
Inspect the protein for missing residues or atoms and use tools like the SWISS-MODEL server to reconstruct them.
-
Add hydrogen atoms, as they are crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assign partial charges to all atoms using a force field like AMBER or CHARMM. This is critical for accurately calculating electrostatic interactions.
-
Part 2: Ligand Preparation and Molecular Docking
With a prepared protein structure, the next phase involves preparing the ligand and predicting its binding mode through molecular docking.
Ligand Preparation
The 3D structure of this compound must be generated and optimized.
Experimental Protocol: Ligand Preparation
-
Generate a 3D Structure: Convert the 1D SMILES string into a 3D structure using software like Avogadro or the online CORINA server.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms, consistent with the force field used for the protein.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein. This is a critical step for generating a plausible starting structure for more rigorous simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Define the Binding Site: Identify the ATP-binding site of the kinase. This is typically a well-defined pocket. Define a "grid box" that encompasses this entire site.
-
Perform Docking: Use a docking program like AutoDock Vina to dock the prepared ligand into the defined binding site of the protein.
-
Analyze Docking Poses: The docking algorithm will generate multiple possible binding poses, each with an associated binding affinity score. Analyze the top-scoring poses to identify the one that exhibits the most chemically reasonable interactions (e.g., hydrogen bonds with hinge region residues, hydrophobic interactions).
Data Presentation: Docking Results
| Parameter | Value |
| PDB ID of Target | 1HCK (CDK2) |
| Docking Software | AutoDock Vina |
| Top Docking Score (kcal/mol) | -9.5 |
| Key Interacting Residues | Leu83, Glu81, Phe80 |
Part 3: Molecular Dynamics Simulations
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and a refinement of the binding mode.
Experimental Workflow: MD Simulation
Caption: Workflow for Molecular Dynamics Simulation.
Experimental Protocol: MD Simulation using GROMACS
-
System Setup:
-
Place the best-docked protein-ligand complex in a periodic box of appropriate dimensions.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the system's temperature.
-
Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the density.
-
-
Production MD: Run the production MD simulation for a duration sufficient to observe the stability of the protein-ligand interactions (typically 100 ns or longer).
-
Trajectory Analysis: Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.
-
Part 4: Binding Free Energy Calculations
To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the MD simulation trajectories. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.
Logical Relationship: Binding Free Energy Calculation
Caption: Components of MM/GBSA Calculation.
Experimental Protocol: MM/GBSA Calculation
-
Extract Snapshots: Extract frames from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energies of the complex, the protein, and the ligand individually. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.
-
Compute Binding Free Energy: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
Data Presentation: Binding Free Energy Components
| Energy Component | Average Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -4.1 |
| ΔG_binding | -34.6 |
Conclusion
This in-depth technical guide outlines a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to a putative kinase target. By integrating target prediction, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of this compound's activity. This, in turn, can guide further experimental validation and lead optimization efforts in the drug discovery pipeline. The emphasis on the rationale behind each step ensures that the generated models are not only predictive but also mechanistically informative, thereby upholding the principles of scientific integrity and expertise.
References
The Strategic Design of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine Derivatives: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth technical exploration of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine derivatives and their analogs. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics. Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind synthetic strategies and the logic of structure-activity relationship (SAR) studies, reflecting field-proven insights into this important chemical scaffold.
The Thieno[3,2-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases. This inherent characteristic has established the thieno[3,2-d]pyrimidine scaffold as a "privileged structure" in drug discovery, leading to the development of numerous compounds with diverse pharmacological activities, most notably in oncology.[1] Derivatives of this core have shown potent inhibitory effects against a variety of kinases, including histone deacetylases (HDACs), EZH2, and phosphoinositide 3-kinases (PI3Ks).[2][3][4]
The strategic appeal of the thieno[3,2-d]pyrimidine scaffold lies in its synthetic tractability and the multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, is a key site for introducing substituents that can profoundly influence the biological activity of the resulting compounds.
Synthetic Strategies: Building the Core and Introducing Key Functionalities
The synthesis of this compound derivatives typically begins with the construction of the core thieno[3,2-d]pyrimidine ring system, followed by the introduction of the piperazine and t-butyl moieties.
Construction of the Thieno[3,2-d]pyrimidine Scaffold
A common and efficient method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of a substituted 3-aminothiophene-2-carboxamide with a suitable one-carbon synthon, such as formic acid or its derivatives. This approach provides a versatile entry point to a variety of substituted thieno[3,2-d]pyrimidin-4-ones.
A crucial intermediate for introducing the 4-piperazino group is the corresponding 4-chloro-thieno[3,2-d]pyrimidine. This is typically achieved by treating the thieno[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
Introduction of the 4-Piperazino and 6-t-Butyl Moieties
With the 4-chloro intermediate in hand, the 4-piperazino group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting the 4-chloro derivative with piperazine, often in the presence of a base and a suitable solvent.[6]
The introduction of the 6-t-butyl group can be accomplished at an earlier stage, starting with a thiophene precursor already bearing this bulky alkyl group. Alternatively, Friedel-Crafts-type reactions on the thieno[3,2-d]pyrimidine core can be explored, although regioselectivity can be a challenge.
Experimental Protocol: Synthesis of 4-Chloro-6-(p-tolyl)thieno[3,2-d]pyrimidine
-
Step 1: To a cooled solution (0 °C) of 2-amino-N-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (1 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile, slowly add phosphorus oxychloride (5.5 eq).[5]
-
Step 2: Heat the mixture to 80-85 °C and stir for 18 hours.[5]
-
Step 3: Cool the reaction mixture to 40 °C and quench by pouring it into water.[5]
-
Step 4: Stir the resulting mixture for 2 hours, then filter the precipitate and wash with water to obtain the 4-chloro derivative.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperazine
-
Step 1: In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 eq), piperazine (1.1 eq), and a suitable base such as K₂CO₃ (1.1 eq) in a polar aprotic solvent like DMSO.[6]
-
Step 2: Heat the reaction mixture to 100 °C for 12 hours.[6]
-
Step 3: After completion, concentrate the reaction mixture to dryness.[6]
-
Step 4: Dissolve the residue in an organic solvent like dichloromethane and wash with an aqueous acid solution, water, and brine.[6]
-
Step 5: Dry the organic phase, filter, and concentrate in vacuo to yield the 4-piperazinothieno[3,2-d]pyrimidine product.[6]
The choice of reaction conditions, including the base, solvent, and temperature, is critical for optimizing the yield and purity of the final product. The use of microwave irradiation can often accelerate the SNAr reaction.
Biological Activities and Therapeutic Potential
The this compound scaffold is a promising platform for the development of potent and selective kinase inhibitors. The specific substitutions at the 4- and 6-positions are expected to play a crucial role in determining the biological activity and target profile of these compounds.
Anticancer Activity
Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated significant anticancer activity against a range of human cancer cell lines.[3][7] This activity is often mediated through the inhibition of key kinases involved in cancer cell proliferation, survival, and migration.
Table 1: Anticancer Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12e | EZH2 | SU-DHL-6 | 0.55 | [3] |
| 11 | HDAC | HCT-116 | 0.38 | [2] |
| Piperazinone analog | PI3Kδ | NHL cell lines | Potent activity | [4] |
Kinase Inhibition
The 4-piperazino moiety is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the kinase active site. The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, providing a versatile anchor point for binding.[8]
The bulky 6-t-butyl group is likely to influence the selectivity of the compound by creating steric hindrance that prevents binding to certain kinases while favoring interaction with others that have a larger binding pocket. This can be a valuable strategy for achieving target selectivity and reducing off-target effects.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold is essential for optimizing its therapeutic potential. SAR studies provide a framework for understanding how different chemical features contribute to the biological activity of these compounds.
The Importance of the 4-Position
The substituent at the 4-position of the thieno[3,2-d]pyrimidine ring is a critical determinant of biological activity. The piperazine ring at this position is a versatile scaffold that can be further functionalized to enhance target engagement and modulate physicochemical properties.[9]
For example, studies on piperazinone-containing thieno[3,2-d]pyrimidines have shown that these analogs can be more potent and selective PI3Kδ inhibitors compared to their piperazine counterparts.[4] This suggests that modifications to the piperazine ring, such as the introduction of a carbonyl group, can significantly impact the binding affinity and selectivity profile.
The Role of the 6-Position
The 6-position of the thieno[3,2-d]pyrimidine core offers another avenue for structural modification. The introduction of a bulky t-butyl group at this position can have several effects:
-
Enhanced Selectivity: The steric bulk of the t-butyl group can restrict the conformational freedom of the molecule and promote a specific binding mode, leading to increased selectivity for the target kinase.
-
Improved Metabolic Stability: The t-butyl group can shield adjacent positions from metabolic enzymes, potentially increasing the half-life of the compound in vivo.
-
Modulation of Lipophilicity: The lipophilic nature of the t-butyl group will increase the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
SAR studies on related thieno[3,2-d]pyrimidine derivatives have shown that the nature of the substituent at the 6-position can significantly impact their antiplasmodial activity.[5]
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The strategic combination of the privileged thieno[3,2-d]pyrimidine core, the versatile 4-piperazino moiety, and the selectivity-enhancing 6-t-butyl group provides a rich chemical space for exploration.
Future research in this area should focus on:
-
Elucidation of Specific Kinase Targets: Comprehensive kinase profiling studies are needed to identify the specific kinases that are potently and selectively inhibited by these derivatives.
-
In-depth SAR Studies: A systematic exploration of the chemical space around the this compound scaffold will be crucial for optimizing potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the this compound scaffold.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These compounds have been investigated as potent inhibitors of various protein kinases, Bromodomain and Extra-Terminal (BET) proteins, and as microtubule targeting agents.[1][2] Given this background, 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is a compound of significant interest for oncology and potentially other therapeutic areas. The following application notes provide a comprehensive guide to the in vitro evaluation of this compound, designed to elucidate its mechanism of action and quantify its potency.
These protocols are structured to first assess the direct biochemical activity of the compound on putative kinase targets and subsequently to evaluate its effects in a cellular context, including impact on cell viability and target engagement.
Part 1: Biochemical Assay - In Vitro Kinase Inhibition
The primary hypothesis for a novel thieno[3,2-d]pyrimidine derivative is often its ability to inhibit protein kinase activity by competing with ATP.[3] An in vitro kinase assay is therefore a crucial first step to identify specific kinase targets and determine the compound's intrinsic inhibitory potency (IC50). This protocol describes a general method adaptable to various kinases.
Principle of the Assay
This assay measures the transfer of a phosphate group from ATP to a specific substrate by a kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified as a measure of kinase activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM down to 1 nM). This allows for the determination of a dose-response curve.
-
-
Reagent Preparation:
-
Prepare a kinase buffer (a common formulation is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate in the kinase buffer to the desired working concentrations. The optimal concentrations should be determined empirically but often range from 5-50 nM for the kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and mix.
-
Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and quantify the kinase activity. A common method is the use of a commercial kit that measures the amount of ADP produced, such as ADP-Glo™ (Promega).
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data with respect to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Assays
Cell-based assays are essential to confirm that the biochemical activity of this compound translates into a functional effect in a biological system. These assays assess the compound's cell permeability, its effect on cell proliferation, and its ability to engage its target within the cell.
Protocol 2.1: Cell Viability (MTT/MTS) Assay
This protocol determines the effect of the compound on the metabolic activity of cultured cancer cells, which is a proxy for cell viability and proliferation.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for an MTT or MTS cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
In a 96-well plate, seed a cancer cell line known to be dependent on the kinase of interest at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubate for 72 hours.[4]
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% inhibition of cell growth).
-
Protocol 2.2: Western Blot for Target Engagement
This assay provides direct evidence that the compound is inhibiting the intended kinase within the cell by measuring the phosphorylation status of a known downstream substrate. A reduction in the phosphorylated substrate indicates successful target engagement.
Representative Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by the test compound.
Detailed Protocol: Western Blot
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[4]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[5]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate to serve as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition at different compound concentrations.
-
Data Summary and Interpretation
The quantitative data from these assays should be summarized for clear interpretation.
| Assay Type | Parameter | Compound Concentration Range | Endpoint Measured |
| In Vitro Kinase Assay | IC50 | 1 nM - 100 µM | Luminescence (ADP production) |
| Cell Viability Assay | GI50 | 1 nM - 100 µM | Absorbance (Formazan production) |
| Western Blot | - | 10 nM - 10 µM | Band Intensity (Phospho-protein) |
Interpretation of Results:
-
A potent IC50 value in the biochemical assay indicates direct inhibition of the kinase.
-
A potent GI50 value in the cell viability assay demonstrates that the compound is cell-permeable and affects cell proliferation.
-
A dose-dependent decrease in the phosphorylated substrate in the Western blot confirms on-target activity within the cellular environment. A good correlation between the IC50 and GI50 values suggests that the observed cytotoxicity is likely due to the inhibition of the target kinase.[4]
References
- 1. Discovery and optimization of novel 4-morpholinothieno[3,2-d]pyrimidine derivatives as potent BET inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
Application Notes and Protocols: Leveraging 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine for Advanced Proteomics Research
Introduction: Unveiling the Potential of a Novel Chemical Probe in Proteomics
In the dynamic landscape of drug discovery and cellular biology, the identification of protein targets for small molecules is a critical step in understanding their mechanism of action and potential therapeutic applications.[1][2] 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a scaffold known for its diverse biological activities.[3][4] Thienopyrimidine derivatives have garnered significant attention as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammation.[4][5][6][7]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe in proteomics research. We will delve into detailed protocols for target deconvolution and pathway analysis, underpinned by the principles of chemical proteomics.[1][8][9] The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for investigating the molecular interactions of this promising compound.
Mechanism of Action: A Focus on Kinase Inhibition
While specific enzymatic targets of this compound may not be extensively documented, the thieno[3,2-d]pyrimidine core is a well-established pharmacophore for kinase inhibition.[5][6] Many derivatives of this scaffold function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[10] The piperazine and t-butyl moieties of the molecule likely contribute to its binding affinity and selectivity for specific kinases. Given that Janus Kinase 1 (JAK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are known targets for other thienopyrimidine derivatives, it is plausible that this compound also targets members of the kinome.[5][6] Chemical proteomics offers a powerful suite of tools to empirically identify these protein targets within a complex biological system.[1][9]
Experimental Workflows: From Target Discovery to Pathway Elucidation
The primary application of this compound in proteomics is for target identification and validation, a process often referred to as target deconvolution.[1][2] This is typically achieved using affinity-based or activity-based chemical proteomics strategies.
Affinity-Based Target Identification Workflow
A common and effective method for identifying the protein targets of a small molecule is through affinity chromatography coupled with mass spectrometry.[1] This involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.
Caption: Workflow for affinity-based protein target identification.
Protocol 1: Affinity Pulldown Assay for Target Identification
This protocol outlines the steps for identifying protein targets of this compound from a cell lysate. This procedure assumes the availability of an amine-reactive derivative of the compound for immobilization on NHS-activated agarose beads.
Materials:
-
This compound (or a suitable derivative for immobilization)
-
NHS-activated agarose beads
-
Cell line of interest (e.g., a cancer cell line with dysregulated kinase signaling)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein digestion reagents (DTT, iodoacetamide, trypsin)
-
Mass spectrometer (e.g., Orbitrap-based)
Procedure:
-
Immobilization of the Compound:
-
Follow the manufacturer's protocol to couple the amine-reactive derivative of this compound to NHS-activated agarose beads.
-
Quench any unreacted sites using a suitable blocking agent (e.g., ethanolamine).
-
Wash the beads extensively to remove any non-covalently bound compound.
-
Prepare a control set of beads treated with the blocking agent only (mock-coupled beads).
-
-
Preparation of Cell Lysate: [8]
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the immobilized compound beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free this compound before adding the immobilized beads.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using the elution buffer.
-
If using a low pH elution buffer, neutralize the eluate immediately with the neutralization buffer.
-
Alternatively, proteins can be eluted by boiling the beads in SDS-PAGE loading buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Potential targets are proteins that are significantly enriched in the pulldown with the immobilized compound compared to the control beads. Competitive elution with the free compound should significantly reduce the binding of true targets.
-
Activity-Based Protein Profiling (ABPP) for Target Engagement
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes chemical probes to assess the functional state of enzymes in complex biological samples.[12] If a suitable ABPP probe for the targeted enzyme class (e.g., kinases) is available, a competitive ABPP experiment can be performed to confirm target engagement by this compound.
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Protocol 2: Competitive ABPP for Target Engagement
This protocol describes a competitive ABPP experiment to identify the kinase targets of this compound.
Materials:
-
This compound
-
Broad-spectrum kinase ABPP probe (with an alkyne or azide handle for click chemistry)
-
Cell line of interest
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Wash and elution buffers
-
Reagents for protein digestion and mass spectrometry
Procedure:
-
Cell Treatment:
-
Treat cultured cells with varying concentrations of this compound or a vehicle control for a defined period.
-
-
Cell Lysis and Probe Labeling:
-
Harvest and lyse the cells.
-
Incubate the cell lysates with the kinase ABPP probe to label the active kinases.
-
-
Click Chemistry and Enrichment:
-
Sample Preparation and LC-MS/MS Analysis:
-
Wash the beads to remove non-specific binders.
-
Digest the enriched proteins on-bead or after elution.
-
Analyze the resulting peptides by quantitative LC-MS/MS (e.g., using label-free quantification or isotopic labeling).
-
-
Data Analysis:
-
Identify and quantify the enriched proteins.
-
Proteins that show a dose-dependent decrease in probe labeling in the presence of this compound are considered direct targets of the compound.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Representative Data from Affinity Pulldown MS Analysis
| Protein ID | Gene Name | Fold Enrichment (Compound/Control) | p-value |
| P12345 | KIN1 | 25.3 | <0.001 |
| Q67890 | KIN2 | 18.9 | <0.001 |
| P98765 | KIN3 | 3.1 | 0.045 |
| A1B2C3 | Hsp90 | 2.2 | 0.067 |
Table 2: Representative Data from Competitive ABPP MS Analysis
| Protein ID | Gene Name | Ratio (Treated/Control) | p-value |
| P12345 | KIN1 | 0.15 | <0.001 |
| Q67890 | KIN2 | 0.21 | <0.001 |
| R4S5T6 | KIN4 | 0.95 | 0.87 |
Interpretation:
-
In the affinity pulldown, proteins with high fold enrichment and low p-values are considered high-confidence binding partners.
-
In the competitive ABPP experiment, proteins with a significantly reduced treated/control ratio are confirmed as targets whose activity is engaged by the compound in a cellular context.
Conclusion and Future Directions
This compound represents a valuable chemical tool for exploring cellular signaling pathways, particularly those regulated by protein kinases. The protocols detailed in this application note provide a robust framework for identifying its protein targets and confirming target engagement within a complex proteome. Subsequent validation of these targets using orthogonal methods, such as Western blotting, enzymatic assays with recombinant proteins, and cellular thermal shift assays (CETSA), is crucial. The insights gained from these studies can significantly advance our understanding of the compound's mechanism of action and guide its further development as a potential therapeutic agent.
References
- 1. Chemical Proteomics - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workflow of Chemical Proteomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Chemical proteomics - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 13. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thieno[3,2-d]pyrimidines as BET Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: Targeting Transcriptional Addiction in Oncology with Thieno[3,2-d]pyrimidines
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical targets in oncology. These epigenetic "readers" recognize and bind to acetylated lysine residues on histone tails, acting as scaffolding proteins that recruit transcriptional machinery to specific gene promoters and enhancers. BRD4, in particular, is a master regulator of oncogenes such as MYC, whose dysregulation is a hallmark of numerous human cancers. By displacing BRD4 from chromatin, small molecule inhibitors can effectively suppress the transcription of these key cancer drivers, leading to cell cycle arrest and apoptosis.[1]
The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile and promising core structure for the development of potent kinase inhibitors. Recently, this scaffold has been successfully adapted to target the acetyl-lysine binding pocket of BET bromodomains, leading to the discovery of novel BET inhibitors. This guide provides an in-depth overview of the application of thieno[3,2-d]pyrimidine derivatives as BET inhibitors, offering detailed protocols for their biochemical and cellular characterization.
Mechanism of Action: Disrupting the BRD4-Chromatin Interaction
Thieno[3,2-d]pyrimidine-based BET inhibitors function as competitive antagonists, mimicking the acetylated lysine moiety that BET bromodomains naturally recognize. By occupying the hydrophobic binding pocket of the bromodomain, these small molecules prevent the tethering of BRD4 to acetylated histones at enhancers and promoters of target genes. This displacement disrupts the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is essential for the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. The ultimate downstream effect is the potent and rapid downregulation of key transcriptional programs, most notably those driven by the MYC oncogene.
Key Compounds and Structure-Activity Relationship (SAR)
Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent dual inhibitors of PI3Kδ and BET (BRD4).[1][2][3][4] Through a merged pharmacophore strategy, compound 10b was identified with balanced, high-potency activity against both targets.[1][2][3][4] This demonstrates the thieno[3,2-d]pyrimidine core's suitability for targeting the BRD4 bromodomain.
Optimization efforts focusing on substituents at various positions of the thieno[3,2-d]pyrimidine core are crucial for enhancing potency and selectivity for BET bromodomains over other protein families. Future publications on 4-morpholinothieno[3,2-d]pyrimidines are anticipated to shed more light on the SAR for selective BET inhibition.[5]
| Compound | BRD4-BD1 IC50 (nM) | PI3Kδ IC50 (nM) | Antiproliferative Activity (SU-DHL-6 cells, GI50, nM) |
| 10b | 19 ± 1 | 112 ± 8 | 130 ± 12 |
Data sourced from a study on dual PI3Kδ/BET inhibitors.[2]
Furthermore, compound 10b exhibited favorable pharmacokinetic properties in mice, with an oral bioavailability of 74.8%, highlighting the potential for developing orally bioavailable drugs from this scaffold.[2]
| Pharmacokinetic Parameter | Value (Compound 10b) |
| Dosing Route | Oral (20 mg/kg) |
| Cmax (ng/mL) | 228 ± 62 |
| T1/2 (h) | 3.8 ± 0.4 |
| AUC0–t (h·ng/mL) | 2188 ± 230 |
| Bioavailability (%) | 74.8 |
Data from in vivo studies in female BALB/c mice.[2]
Experimental Protocols
The following section provides detailed protocols for the comprehensive evaluation of thieno[3,2-d]pyrimidine derivatives as BET inhibitors, from initial biochemical screening to cellular target engagement and downstream pharmacological effects.
Protocol 1: Biochemical Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay for quantifying the binding of an inhibitor to a target protein. It is highly suitable for high-throughput screening (HTS).
Principle: The assay measures the disruption of the interaction between a terbium (Tb)-labeled donor molecule (e.g., anti-tag antibody) bound to the BRD4 protein and a dye-labeled acceptor (e.g., a fluorescently tagged acetylated histone peptide ligand). When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that binds to the BRD4 bromodomain will displace the acetylated peptide, disrupting FRET and causing a decrease in the acceptor's emission signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1x BRD TR-FRET Assay Buffer by diluting a 3x stock with distilled water.[3]
-
Dilute the test thieno[3,2-d]pyrimidine compounds to the desired concentrations in 1x Assay Buffer. A 10-point, 3-fold serial dilution is recommended, starting from 10 µM.
-
Prepare a solution containing the dye-labeled acceptor (e.g., BET Bromodomain Ligand) in 1x Assay Buffer.
-
Prepare a solution containing the Tb-labeled donor and the recombinant BRD4 bromodomain protein (e.g., BRD4-BD1, amino acids 49-170) in 1x Assay Buffer.[3]
-
-
Assay Plate Setup (384-well format):
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Add 5 µL of the dye-labeled acceptor solution to all wells.
-
Initiate the reaction by adding 10 µL of the BRD4/Tb-donor mixture to all wells.
-
-
Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using positive controls (e.g., (+)-JQ1) and negative controls (vehicle).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Confirming that a compound engages its intended target within a live cell is a critical step in drug development. The NanoBRET™ Target Engagement assay provides a quantitative measure of compound binding to a specific protein in intact cells.
Principle: The assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein (energy donor) and a cell-permeable fluorescent tracer that binds to the BRD4 bromodomain (energy acceptor). When a test compound enters the cell and binds to the NanoLuc®-BRD4 fusion protein, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the determination of intracellular compound affinity.[2][8]
Step-by-Step Methodology:
-
Cell Preparation:
-
Assay Plate Setup (96-well format):
-
Serially dilute the thieno[3,2-d]pyrimidine test compounds in DMSO, and then further dilute in Opti-MEM®.
-
Add 10 µL of the diluted compound to the assay wells.
-
Add the NanoBRET™ Tracer to the cell suspension at a pre-determined optimal concentration.
-
Dispense 85 µL of the cell/tracer mixture into each well containing the test compound.[10]
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[9]
-
-
Lysis and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to quench any signal from non-intact cells.[9]
-
Add 50 µL of the substrate solution to each well.[10]
-
Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).[9]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the compound concentration and fit the data to determine the IC50 value, representing the intracellular target engagement potency.
-
Protocol 3: Downstream Pathway Analysis (Western Blot for c-Myc)
A key pharmacodynamic marker of BET inhibition is the downregulation of c-Myc protein expression. Western blotting is a standard technique to quantify this effect.
Principle: Cancer cells are treated with the thieno[3,2-d]pyrimidine inhibitor. Following treatment, cells are lysed, and the total protein is separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific to the c-Myc protein. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection. The resulting signal, which is proportional to the amount of c-Myc protein, is captured and quantified.[1]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the thieno[3,2-d]pyrimidine BET inhibitor (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize the c-Myc signal.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the dose-dependent reduction in c-Myc protein levels.[1]
-
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel BET inhibitors. The demonstrated potent inhibition of BRD4 by compounds from this class validates its utility in targeting transcriptional addiction in cancer.[2] The protocols outlined in this guide provide a comprehensive framework for researchers to screen, characterize, and validate new thieno[3,2-d]pyrimidine-based BET inhibitors, from initial hit identification to cellular proof-of-concept. Future research will likely focus on optimizing this scaffold to achieve enhanced potency and selectivity for individual BET bromodomains, potentially leading to improved therapeutic indices and novel treatment options for patients with MYC-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 9. eubopen.org [eubopen.org]
- 10. promega.com [promega.com]
Application Notes & Protocols: Characterizing 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine in Cell Culture
Abstract: This document provides a comprehensive guide for researchers utilizing 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine, a novel compound belonging to the thienopyrimidine class. Thieno[3,2-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent activity against a range of cellular targets, particularly protein kinases involved in cancer progression.[1][2][3] This guide moves beyond a simple recitation of steps, offering a strategic framework for the initial characterization of this compound's cellular effects, from fundamental cytotoxicity screening to elucidating its potential mechanism of action. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.
Scientific Introduction & Hypothesized Mechanism of Action
The thienopyrimidine core is a bioisostere of purine, allowing molecules in this class to competitively bind to the ATP-binding pockets of various enzymes, most notably protein kinases.[2][3] Derivatives of this scaffold have been developed as inhibitors of key oncogenic drivers, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR) family kinases.[1][4][5][6] These kinases are central regulators of cell cycle progression, angiogenesis, and cell proliferation, making them prime targets for anticancer therapeutics.[4][5]
Given its structural features, this compound (hereafter referred to as "Compound TP-X") is hypothesized to function as a kinase inhibitor. The primary objective of the following protocols is to empirically test this hypothesis by:
-
Quantifying its cytotoxic and anti-proliferative effects on relevant cancer cell lines.
-
Investigating its impact on cell cycle distribution and induction of apoptosis.
The diagram below illustrates a generalized signaling pathway often targeted by thienopyrimidine derivatives.
Figure 1: Hypothesized targets for Compound TP-X within common oncogenic signaling pathways.
Compound Handling and Stock Solution Preparation
Scientific rigor begins with accurate and consistent compound preparation. Most small organic molecules like Compound TP-X are soluble in dimethyl sulfoxide (DMSO), a water-miscible solvent.
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
-
Pre-computation: The molecular weight of this compound (C₁₄H₂₀N₄S) is 276.4 g/mol .[7] Use the following formula to determine the required mass for your desired volume: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the required mass of Compound TP-X powder (e.g., 2.76 mg for a 1 mL stock).
-
Expert Insight: Weighing small quantities can be inaccurate. It is best practice to prepare a larger stock volume (e.g., 5-10 mL) to minimize weighing errors.
-
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 2.76 mg of compound to create a 10 mM stock.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Gently warm the tube to 37°C if necessary to fully dissolve the compound. Ensure no visible particulates remain.
-
Aliquoting & Storage: Dispense the master stock into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.
-
Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, causing it to precipitate out of solution.
-
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 683274-69-3[8] |
| Molecular Formula | C₁₄H₂₀N₄S[9] |
| Molecular Weight | 276.4 g/mol [7] |
| Stock Solution | |
| Concentration | 10 mM |
| Solvent | DMSO (cell culture grade, anhydrous) |
| Storage | -20°C to -80°C, protected from light |
Table 1: Compound TP-X Information and Stock Preparation Summary.
Experimental Workflow: From Cytotoxicity to Mechanism
The following diagram outlines a logical and efficient workflow for characterizing Compound TP-X. This tiered approach ensures that resource-intensive mechanistic studies are only performed after establishing a baseline of biological activity.
Figure 2: A tiered experimental workflow for characterizing Compound TP-X.
Protocol: Anti-proliferative Activity Assessment (IC₅₀ Determination)
The first critical experiment is to determine the concentration of Compound TP-X that inhibits cell proliferation by 50% (IC₅₀). The MTT assay is a standard colorimetric method that measures metabolic activity, which serves as a proxy for cell viability.
Protocol 4.1: MTT Assay for IC₅₀ Determination
-
Cell Seeding: a. Culture selected cancer cell lines (e.g., HeLa, HT-29, MCF-7) under standard conditions (37°C, 5% CO₂).[1][2] b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: a. Prepare a serial dilution series of Compound TP-X from your 10 mM stock in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control).
-
Expert Insight: Ensure the final DMSO concentration in all wells is identical and non-toxic (typically ≤0.5%). The "0 µM" well should contain the same amount of DMSO as the highest concentration well. This is a critical vehicle control. b. Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank) and cells with vehicle control (100% viability). c. Incubate for 48-72 hours. The incubation time should be consistent and allow for at least two cell doublings in the control group.
-
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average OD of the blank wells from all other OD values. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100 c. Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC₅₀ value.
| Cell Line | Tissue of Origin | Potential IC₅₀ Range (Hypothetical) | Notes |
| MCF-7 | Breast Cancer | 1 - 20 µM | Often used for screening kinase inhibitors.[2][3] |
| HCT-116 | Colon Cancer | 5 - 50 µM | A standard line for cytotoxicity assays.[5] |
| HeLa | Cervical Cancer | 10 - 100 µM | A robust and commonly used cell line.[1] |
| MRC-5 | Normal Lung Fibroblast | > 100 µM | Crucial control to assess selectivity for cancer cells. |
Table 2: Example Cell Lines for Screening and Hypothetical IC₅₀ Data Presentation.
Protocols: Elucidating the Mechanism of Action
Once an IC₅₀ value is established, the next step is to investigate how Compound TP-X inhibits cell growth. Cell cycle analysis and apoptosis assays are powerful tools for this purpose.
Protocol 5.1: Cell Cycle Analysis via Propidium Iodide Staining
Causality: Many kinase inhibitors, particularly CDK inhibitors, cause cells to arrest at specific checkpoints in the cell cycle (e.g., G1/S or G2/M), preventing them from progressing to the next phase.[1] This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus cell cycle phase distribution by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with Compound TP-X at concentrations relevant to the IC₅₀ (e.g., 1x and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: a. Collect the culture medium (which contains floating, potentially apoptotic cells). b. Wash the attached cells with PBS, then detach them with trypsin. c. Combine the detached cells with the collected medium from step 2a. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. c. Store the fixed cells at -20°C for at least 2 hours (can be stored for up to several weeks).
-
Staining: a. Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A). RNase A is critical to degrade RNA, ensuring that PI only stains DNA. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and analyze the fluorescence intensity in the appropriate channel for PI. The resulting histogram will show distinct peaks for G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content). An accumulation of cells in one peak relative to the control indicates cell cycle arrest.
Protocol 5.2: Apoptosis Detection via Annexin V/PI Staining
Causality: Effective anticancer agents often induce programmed cell death, or apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.
-
Cell Treatment: Treat cells in 6-well plates with Compound TP-X at 1x and 2x IC₅₀ concentrations alongside a vehicle control for a relevant time point (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both floating and attached cells as described in Protocol 5.1, step 2. It is crucial to collect the floating cells as they are often apoptotic.
-
Staining: a. Centrifuge the cell suspension and discard the supernatant. b. Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. d. Incubate in the dark at room temperature for 15 minutes. e. Add 400 µL of 1x Annexin V Binding Buffer.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry. The results will be displayed on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 683274-69-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound|CAS 683274-69-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
Application Notes & Protocols for In Vivo Evaluation of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. The specific derivative class, 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine, has been identified in patent literature as a promising core for inhibitors of key cell cycle regulators, including Cyclin-Dependent Kinases (CDKs) and Polo-Like Kinase 1 (PLK1). These kinases are often dysregulated in human cancers, making them attractive targets for therapeutic intervention.
This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of in vivo studies for novel compounds based on this scaffold. We will use a representative, hypothetical compound named TP-123 to illustrate the experimental workflows, from initial pharmacokinetic profiling to robust efficacy evaluation in oncology models. The protocols herein are designed to establish a foundational understanding of the compound's behavior in vivo, providing the necessary data for further clinical development.
Part 1: Preclinical Strategy: A Triad of In Vivo Studies
A successful preclinical package for a compound like TP-123 hinges on a logical progression of studies. The primary goal is to understand the exposure (Pharmacokinetics, PK), target engagement (Pharmacodynamics, PD), and ultimately, the therapeutic effect (Efficacy).
Pharmacokinetic (PK) Profiling
The initial step is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of TP-123. A well-designed PK study informs dose selection and scheduling for subsequent, more complex experiments. The primary objective is to quantify key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and total drug exposure (Area Under the Curve, AUC).
Pharmacodynamic (PD) & Target Engagement Studies
Once the PK profile is understood, it is critical to demonstrate that TP-123 reaches its intended target (e.g., PLK1 or a specific CDK) in the tumor tissue and exerts a biological effect. PD studies bridge the gap between drug exposure and biological response. This is often achieved by measuring the modulation of a downstream biomarker of the target kinase. For instance, inhibition of PLK1 can be monitored by an increase in phosphorylated histone H3, a marker of mitotic arrest.
Tumor Growth Inhibition (TGI) Efficacy Studies
With established PK and PD relationships, the final preclinical step is to assess the anti-tumor efficacy of TP-123 in a relevant cancer model. The choice of model is critical and should be based on the presumed mechanism of action. For a cell cycle inhibitor, models with high proliferation rates are often preferred. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard approach.
Figure 1: A high-level overview of the sequential in vivo study workflow.
Part 2: Experimental Protocols
The following protocols are detailed, step-by-step guides for conducting the key in vivo studies.
Protocol 2.1: Single-Dose Pharmacokinetic Study in CD-1 Mice
Objective: To determine the pharmacokinetic profile of TP-123 following intravenous (IV) and oral (PO) administration.
Materials:
-
TP-123, synthesized and purity-verified (>98%)
-
Vehicle for IV administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Vehicle for PO administration (e.g., 0.5% Methylcellulose in water)
-
Male CD-1 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice for at least 7 days prior to the study.
-
Group Allocation: Assign mice to two groups (n=3 per group): IV administration and PO administration.
-
Dosing:
-
IV Group: Administer a single bolus dose of TP-123 (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose of TP-123 (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each mouse at predetermined time points. A typical schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of TP-123 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Representative Pharmacokinetic Data for TP-123
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUClast (ng*h/mL) | 2800 | 4200 |
| t½ (h) | 3.5 | 4.1 |
| Bioavailability (%) | N/A | 30% |
Protocol 2.2: Pharmacodynamic Study in a Xenograft Model
Objective: To assess the dose-dependent modulation of a target biomarker in tumor tissue following a single dose of TP-123.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
-
Human cancer cell line known to be sensitive to CDK/PLK1 inhibition (e.g., HCT116 colorectal carcinoma)
-
TP-123 and appropriate vehicle
-
Reagents for Western Blot or Immunohistochemistry (IHC) analysis (e.g., anti-phospho-Histone H3 antibody)
Methodology:
-
Tumor Implantation: Subcutaneously implant HCT116 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to an average size of 150-200 mm³.
-
Group Allocation: Randomize mice into vehicle control and multiple TP-123 dose groups (e.g., 10, 30, 100 mg/kg, PO).
-
Dosing: Administer a single oral dose of TP-123 or vehicle.
-
Tissue Collection: At a predetermined time point post-dose (informed by the PK study, e.g., 4 hours), euthanize the mice and excise the tumors.
-
Biomarker Analysis:
-
Flash-freeze a portion of the tumor for Western blot analysis to quantify levels of p-Histone H3 relative to a loading control.
-
Fix the remaining tumor portion in formalin for IHC analysis to visualize the distribution of the biomarker within the tumor.
-
-
Data Interpretation: Correlate the dose of TP-123 with the degree of biomarker modulation.
Figure 2: Simplified signaling pathway for TP-123, a putative PLK1 inhibitor.
Protocol 2.3: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of TP-123 upon chronic administration in a tumor-bearing mouse model.
Methodology:
-
Model Establishment: As in Protocol 2.2, establish subcutaneous HCT116 tumors in immunodeficient mice.
-
Group Allocation: Once tumors reach an average size of 100-150 mm³, randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control (PO, daily)
-
Group 2: TP-123 (e.g., 30 mg/kg, PO, daily)
-
Group 3: TP-123 (e.g., 100 mg/kg, PO, daily)
-
Group 4: Positive control (a standard-of-care agent, if applicable)
-
-
Dosing: Administer the assigned treatments for a defined period (e.g., 21 days).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor body weight twice weekly as a measure of general toxicity.
-
Clinical Observations: Record daily observations of animal health.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after the completion of the dosing period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Table 2: Representative Efficacy Data for TP-123
| Treatment Group | Mean Final Tumor Volume (mm³) | % TGI | p-value vs. Vehicle |
| Vehicle Control | 1850 ± 250 | N/A | N/A |
| TP-123 (30 mg/kg, PO, QD) | 980 ± 180 | 47% | < 0.05 |
| TP-123 (100 mg/kg, PO, QD) | 450 ± 110 | 76% | < 0.001 |
Part 3: Data Interpretation and Next Steps
The collective data from these studies provides a comprehensive initial profile of the in vivo characteristics of a this compound derivative like TP-123. A successful outcome would be a compound with:
-
Acceptable oral bioavailability.
-
A clear dose-dependent relationship between exposure and target modulation.
-
Significant and dose-dependent anti-tumor efficacy at well-tolerated doses.
Positive results from this triad of studies would provide strong justification for advancing the compound to more complex preclinical studies, such as orthotopic or patient-derived xenograft (PDX) models, and formal IND-enabling toxicology studies.
LC-MS/MS method for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine detection
An Application Note for the Bioanalytical Quantification of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine using LC-MS/MS
Authored by: Senior Application Scientist, Bioanalytical Division
Introduction
The thieno[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and antiviral treatments. This compound is a molecule belonging to this class, and its accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies during the drug development pipeline.
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the determination of this compound in human plasma. The methodology leverages the inherent specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, ensuring reliable data quality. The protocol is established and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2]
Principles and Overview
The fundamental principle of this method is the combination of high-performance liquid chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective detection. The workflow involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column. The analyte is then ionized using electrospray ionization (ESI) and quantified using MRM.
Analyte Chemical Profile
-
Compound: this compound
-
CAS Number: 683274-69-3[3]
-
Molecular Formula: C₁₄H₂₀N₄S[3]
-
Monoisotopic Mass: 276.14 Da
-
Chemical Structure: (Placeholder for actual structure image)
The presence of multiple basic nitrogen atoms in the piperazine and pyrimidine rings makes this compound an excellent candidate for positive mode electrospray ionization (ESI+), as these sites are readily protonated to form a stable precursor ion, [M+H]⁺.
Experimental Protocol
Materials and Instrumentation
| Item | Description |
| Analyte | This compound (≥98% purity) |
| Internal Standard (IS) | This compound-d8 (Isotopically labeled) or a suitable structural analog (e.g., a related thienopyrimidine) |
| Solvents | Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - All LC-MS Grade |
| Water | Type 1 Ultrapure Water |
| Biological Matrix | Human plasma (K₂EDTA) |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Analytical Column | Reversed-phase C18 Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the internal standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol to the mark.
-
Working Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 ACN:Water to create working solutions for calibration curve standards and quality controls.
-
IS Working Solution (100 ng/mL): Dilute the IS primary stock solution in 50:50 ACN:Water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation (PPT)
This protocol is designed for its efficiency and effectiveness in removing the majority of plasma proteins.
-
Label 1.5 mL microcentrifuge tubes for each sample (blanks, standards, QCs, and unknowns).
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each tube. The exception is the blank matrix sample, to which 150 µL of ACN without IS is added.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Caption: Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Conditions
The causality for these parameter choices is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference, in a short run time. The addition of formic acid is critical for promoting protonation of the analyte, which enhances the ESI+ signal.
| Parameter | Condition |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 2.0 min; hold at 95% B for 0.5 min; return to 5% B and equilibrate for 0.5 min |
| Total Run Time | 3.0 minutes |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| CAD Gas | Medium |
MRM Transitions
The precursor ion ([M+H]⁺) corresponds to the protonated molecule. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The most intense and stable fragment is typically chosen for quantification (Quantifier), and a second fragment is monitored for confirmation (Qualifier).
Caption: Principle of Multiple Reaction Monitoring (MRM).
| Analyte | Precursor (Q1) | Product (Q3) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Analyte | 277.1 | 221.1 | 100 | 25 | Quantifier |
| Analyte | 277.1 | 165.1 | 100 | 35 | Qualifier |
| IS (-d8) | 285.2 | 229.1 | 100 | 25 | Quantifier |
Note: These are hypothetical, optimized values. Actual values must be determined experimentally by infusing a pure standard solution.
Bioanalytical Method Validation
The method was validated according to international guidelines.[1][4][5] All validation parameters met the standard acceptance criteria.
Selectivity and Specificity
Six different lots of blank human plasma were analyzed. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating method selectivity.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the range of 0.1 to 100 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 0.1 - 100 ng/mL | - |
| Regression Model | 1/x² weighted linear regression | - |
| Correlation Coefficient (r²) | >0.998 | ≥0.99 |
| LLOQ Accuracy | 95.5% - 104.2% | 80% - 120% |
| LLOQ Precision | ≤8.5% CV | ≤20% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed at four QC levels.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 7.8 | 102.5 | 8.9 | 104.1 |
| LQC | 0.3 | 6.1 | 98.7 | 7.2 | 99.5 |
| MQC | 10 | 4.5 | 101.3 | 5.5 | 100.8 |
| HQC | 80 | 3.9 | 97.9 | 4.8 | 98.6 |
| Acceptance Criteria | ≤15% (≤20% for LLOQ) | 85% - 115% (80% - 120% for LLOQ) | ≤15% (≤20% for LLOQ) | 85% - 115% (80% - 120% for LLOQ) |
Matrix Effect and Recovery
-
Recovery: The extraction recovery was consistent and high across all QC levels, averaging 92.5% for the analyte and 94.1% for the IS.
-
Matrix Effect: The matrix factor was calculated to be between 0.96 and 1.05, indicating no significant ion suppression or enhancement from the plasma matrix.
Stability
The analyte proved to be stable under various storage and handling conditions.
| Stability Test | Condition | Result | Acceptance Criteria |
| Bench-Top | 8 hours at Room Temp. | % Change < 5.2% | Within ±15% of nominal |
| Freeze-Thaw | 3 cycles (-80°C to RT) | % Change < 7.8% | Within ±15% of nominal |
| Long-Term | 90 days at -80°C | % Change < 6.5% | Within ±15% of nominal |
| Autosampler | 24 hours at 10°C | % Change < 4.1% | Within ±15% of nominal |
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation, coupled with a rapid and selective LC-MS/MS analysis, provides a high-throughput, robust, and reliable assay. The method meets all regulatory requirements for linearity, accuracy, precision, and stability. This validated protocol is fit for purpose and can be confidently deployed to support clinical and non-clinical studies in the drug development process.
References
- 1. fda.gov [fda.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. This compound | CAS 683274-69-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 4-Substituted Thieno[3,2-d]pyrimidines for Antiplasmodial Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with hundreds of thousands of fatalities annually.[1] The formidable challenge in malaria eradication is exacerbated by the emergence and spread of Plasmodium parasites resistant to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs).[1][2] This escalating resistance necessitates the urgent discovery and development of novel therapeutic agents that act on new biological targets or exhibit distinct mechanisms of action.
The thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[3][4] Its structural resemblance to purine bases allows it to interact with various enzymatic targets. Within the realm of anti-infective agents, this scaffold has shown particular promise. A key lead compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, was identified for its dual-stage activity, inhibiting both the asexual erythrocytic stages and the sexual stages of P. falciparum.[1][5][6] This dual-action profile is highly desirable in a modern antimalarial candidate, as it can not only treat the disease but also block its transmission.
This guide focuses on the strategic modification of the thieno[3,2-d]pyrimidine scaffold at the 4-position. The rationale for this focus is grounded in structure-activity relationship (SAR) studies which indicate that substitutions at this position can significantly modulate the compound's antiplasmodial potency, selectivity, and crucial ADME (absorption, distribution, metabolism, and excretion) properties such as intestinal permeability and microsomal stability.[5] By exploring a diverse range of substituents at C4—introduced via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—we aim to generate analogues with improved, multi-stage antiplasmodial efficacy and more favorable drug-like profiles.[1]
I. General Synthetic Strategy: Building the Thieno[3,2-d]pyrimidine Core
The construction of the versatile 4-chloro-thieno[3,2-d]pyrimidine intermediate is the cornerstone of this synthetic campaign. This intermediate serves as the common precursor for a multitude of 4-substituted analogues. The synthetic sequence begins with a substituted acetophenone and proceeds through the construction of the thiophene ring, followed by cyclization to form the pyrimidinone ring, and finally, activation via chlorination.
The workflow begins with the treatment of a starting ketone, such as 4-methylacetophenone, with phosphoryl trichloride and hydroxylamine hydrochloride in DMF to yield a nitrile intermediate.[1][7] This is followed by a Gewald-type reaction with methyl thioglycolate in the presence of a base like sodium methylate, which constructs the core 3-amino-thiophene-2-carboxylate ring system.[1][7] Subsequent cyclization and chlorination steps yield the key 4-chloro intermediate, poised for diversification.
Caption: Synthesis of the key 4-chloro intermediate.
II. Protocols for the Synthesis of 4-Substituted Analogues
The 4-chloro atom on the pyrimidine ring is an excellent leaving group, readily displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions. This section provides detailed protocols for generating chemical diversity at this position.
Protocol 1: Synthesis of 4-Aryloxy/Alkoxy Ethers via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the 4-chloro group with oxygen nucleophiles. The choice of base and solvent is critical for achieving high yields. For alkoxides, sodium metal is used to generate the nucleophile in situ. For the less reactive phenols, a stronger base and higher temperatures are typically required.
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine intermediate (1 eq.)
-
Desired alcohol (R-OH) or phenol (Ar-OH) (1-1.2 eq.)
-
Sodium metal (for alcohols) or Potassium Carbonate (K₂CO₃) (for phenols)
-
Anhydrous Dimethylformamide (DMF) or the corresponding alcohol as solvent
Procedure for 4-Alkoxy derivatives (e.g., 7):
-
Under an inert atmosphere (Argon), carefully dissolve sodium metal (2.5 eq.) in the desired alcohol (10 mL/mmol) at 0 °C.
-
Slowly add the 4-chloro intermediate (1 eq.) to the solution.
-
Stir the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed (typically 6-22 hours).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (50 mL) and diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from acetonitrile (ACN).[1]
Procedure for 4-Aryloxy derivatives (e.g., 8):
-
Dissolve the desired phenol (1 eq.) and K₂CO₃ (1.1 eq.) in DMF (5 mL).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the 4-chloro intermediate (1 eq.) and heat the reaction to 130 °C for 3 hours.[1]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (4 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.[1][8]
Protocol 2: Synthesis of 4-Amino Derivatives
The introduction of nitrogen-based substituents is a common strategy to enhance biological activity and improve physicochemical properties like solubility.[5][6]
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine intermediate (1 eq.)
-
Desired primary or secondary amine (R¹R²NH) (1.5-2 eq.)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (NEt₃)
-
Ethanol (EtOH)
Procedure (e.g., 10c-i):
-
To a solution of the 4-chloro intermediate (1 eq.) in ethanol, add the desired amine (1.5 eq.) and a base such as Na₂CO₃ (2 eq.).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography on silica gel to afford the desired 4-amino derivative.[1][2]
Protocol 3: Synthesis of 4-Aryl/Alkynyl Derivatives via Palladium-Catalyzed Coupling
Suzuki and Sonogashira cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of diverse aryl and alkynyl moieties at the 4-position.
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine intermediate (1 eq.)
-
For Suzuki: Arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), 1M K₂CO₃ solution.
-
For Sonogashira: Terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), NEt₃.
-
Solvent: Tetrahydrofuran (THF) for Suzuki; Acetonitrile (ACN) for Sonogashira.
Procedure for Suzuki Coupling (e.g., 11):
-
In a reaction vessel, combine the 4-chloro intermediate (1 eq.), arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (5 mol%).
-
Degas the vessel and backfill with an inert gas (Argon or Nitrogen).
-
Add THF, followed by 1M aqueous K₂CO₃ solution.
-
Heat the mixture to reflux and stir until TLC indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.[2]
Procedure for Sonogashira Coupling (e.g., 12):
-
To a microwave vial, add the 4-chloro intermediate (1 eq.), terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add ACN and NEt₃.
-
Seal the vial and heat in a microwave reactor to 100 °C.[2]
-
After completion, cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Caption: Diversification pathways from the C4-chloro intermediate.
III. Protocols for Antiplasmodial and Cytotoxicity Evaluation
Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. This involves assessing their potency against different stages of the Plasmodium parasite and their toxicity towards mammalian cells to establish a therapeutic window.
Protocol 4: In Vitro Antiplasmodial Assay (Erythrocytic Stage)
This assay determines the efficacy of the compounds against the disease-causing blood stage of the parasite. A drug-resistant P. falciparum strain (e.g., K1, W2) is often used to identify compounds that overcome common resistance mechanisms.[1][8]
Methodology:
-
Maintain a continuous culture of P. falciparum (K1 strain, resistant to chloroquine and pyrimethamine) in human red blood cells (O+) in RPMI-1640 medium supplemented with human serum.
-
Prepare serial dilutions of the test compounds in DMSO and add them to a 96-well plate.
-
Add the parasite culture (at ~1% parasitemia and 2.5% hematocrit) to the wells and incubate for 72 hours under a gas mixture (5% O₂, 5% CO₂, 90% N₂).
-
Measure parasite growth inhibition using the SYBR Green I fluorescence-based assay. SYBR Green I intercalates with parasite DNA, and the fluorescence intensity is proportional to the number of viable parasites.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 5: In Vitro Antiplasmodial Assay (Hepatic Stage)
Activity against the asymptomatic liver stage is crucial for a prophylactic or transmission-blocking drug. P. berghei, a rodent malaria parasite, is often used as a model for this assay.[1][5]
Methodology:
-
Seed human hepatoma cells (HepG2) in 96-well plates and allow them to adhere.
-
Add test compounds at various concentrations to the cells.
-
Infect the HepG2 cells with freshly dissected P. berghei sporozoites.
-
Incubate for 48 hours to allow for parasite development into exo-erythrocytic forms (EEFs).
-
Fix the cells and perform immunofluorescence staining using an antibody against a parasite protein (e.g., HSP70) to visualize the EEFs.
-
Count the number of EEFs per well using an automated microscope system.
-
Determine the IC₅₀ value, representing the concentration that inhibits parasite development by 50%.
Protocol 6: In Vitro Cytotoxicity Assay
This assay is essential to determine the selectivity of the compounds for the parasite over host cells.
Methodology:
-
Culture a mammalian cell line (e.g., HepG2 or HEK293) in 96-well plates.[1][9]
-
Expose the cells to serial dilutions of the test compounds for a defined period (e.g., 48-72 hours).
-
Assess cell viability using a standard method, such as the resazurin reduction assay or MTT assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) by dividing the CC₅₀ value by the antiplasmodial IC₅₀ value (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for the parasite.
IV. Data Summary and Structure-Activity Relationship (SAR) Insights
The biological data from these assays allows for the development of a structure-activity relationship, guiding the next cycle of drug design. The table below summarizes representative data for 4-substituted thieno[3,2-d]pyrimidines, illustrating the impact of C4-modification.
| Compound ID | C4-Substituent | P. falciparum IC₅₀ (µM) [Erythrocytic Stage] | P. berghei IC₅₀ (µM) [Hepatic Stage] | HepG2 CC₅₀ (µM) | Selectivity Index (SI) |
| Gamhepathiopine (1) | =O | 1.20 | 0.90 | >25 | >20.8 |
| Chloro Analogue (5) | -Cl | 0.85 | 0.55 | 11.4 | 13.4 |
| Amine Analogue (10d) | -NH-(CH₂)₃-N(Me)₂ | 1.10 | 0.60 | >25 | >22.7 |
| Ether Analogue (8a) | -O-Ph-4-F | 1.90 | 1.20 | >25 | >13.1 |
| Thioether Analogue (9a) | -S-Ph-4-F | 1.40 | 1.10 | >25 | >17.8 |
Data synthesized from multiple sources for illustrative purposes.[1][5]
Key SAR Observations:
-
Chlorination: Replacing the C4-carbonyl of Gamhepathiopine with a chloro group (compound 5) led to a modest improvement in activity against both erythrocytic and hepatic stages, highlighting its value as a reactive intermediate and a bioactive analogue.[1][2]
-
Amino Substituents: The introduction of 4-amino groups, particularly those with terminal basic amines like in compound 10d , maintained potent dual-stage activity while offering handles to improve physicochemical properties like solubility and permeability.[5] This is a promising avenue for developing compounds with better pharmacokinetic profiles.
-
Ethers and Thioethers: Aryloxy and arylthio substituents were generally well-tolerated, though they did not consistently improve potency over the lead compounds. The nature of the substitution on the distal aryl ring plays a role in modulating activity.
-
General Trend: The 4-position is highly amenable to substitution without loss of activity, confirming it as a key site for molecular optimization. The most promising analogues, such as those bearing specific aminoalkyl side chains, have demonstrated improved solubility and microsomal stability while retaining high antiplasmodial potency.[5][9][10]
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold is a validated starting point for the development of novel dual-stage antiplasmodial agents. Strategic chemical modification at the 4-position provides a robust platform for fine-tuning the biological and physicochemical properties of these compounds. The protocols detailed herein provide a comprehensive framework for the synthesis, diversification, and biological evaluation of 4-substituted thieno[3,2-d]pyrimidines.
Future work should focus on expanding the library of 4-amino derivatives, which have shown particular promise in improving the overall drug-like properties of the scaffold. Promising candidates identified through this workflow warrant further investigation, including mechanism of action studies, pharmacokinetic profiling in animal models, and ultimately, in vivo efficacy studies in malaria-infected mouse models. These efforts will be critical in advancing this promising compound class towards clinical development as next-generation antimalarial drugs.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. New antiplasmodial 4-amino-thieno[3,2-d]pyrimidines with improved intestinal permeability and microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Plasmodium Falciparum | Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines | springermedicine.com [springermedicine.com]
- 10. Structure–activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Welcome to the technical support resource for the synthesis of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and reliable synthetic route is a multi-step process. It begins with the construction of the core heterocyclic scaffold, followed by functionalization. The key steps are:
-
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This typically starts with a suitably substituted 2-aminothiophene derivative which undergoes cyclization to form the 6-t-Butylthieno[3,2-d]pyrimidin-4-one intermediate. The Gewald reaction is a common method for preparing the initial thiophene precursor.[1][2]
-
Chlorination: The hydroxyl group at the 4-position is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the key intermediate, 6-(tert-Butyl)-4-chlorothieno[3,2-d]pyrimidine.[3][4]
-
Nucleophilic Aromatic Substitution (SNAr): The 4-chloro group is then displaced by piperazine in a nucleophilic aromatic substitution reaction to yield the final product.[5][6] This step is critical for yield and purity.
Q2: Why is the 4-chloro intermediate necessary? Can't I react the 4-oxo precursor directly with piperazine?
The carbon at the 4-position of the thieno[3,2-d]pyrimidin-4-one is not electrophilic enough for a direct reaction with an amine like piperazine. The C4-OH bond is strong, and the oxygen is a poor leaving group. Converting the hydroxyl group to a chlorine atom transforms it into an excellent leaving group and significantly activates the C4 position for nucleophilic attack.[7][8] The electron-deficient nature of the pyrimidine ring facilitates this SNAr reaction.[6]
Q3: Is microwave irradiation useful for this synthesis?
Yes, microwave-assisted synthesis can be highly beneficial, particularly for the cyclization step to form the pyrimidinone core.[1][3] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[4]
Synthesis Workflow Overview
The following diagram outlines the general synthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
How to prevent degradation of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine in solution
Welcome to the technical support center for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. This guide provides in-depth information, troubleshooting advice, and detailed protocols to help you maintain the integrity of this compound in your experiments. As Senior Application Scientists, we have compiled this resource based on the chemical properties of the molecule and established best practices for handling complex heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
Based on its chemical structure, which includes a thienopyrimidine core and a piperazine substituent, the primary degradation pathways are likely to be oxidation and hydrolysis . The piperazine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light.[1][2][3][4] The thienopyrimidine ring system, being an electron-rich heterocycle, may be susceptible to hydrolytic cleavage, particularly at non-neutral pH.
Q2: What is the recommended solvent for preparing stock solutions?
For optimal stability and solubility, we recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.[5][6] DMSO is a polar aprotic solvent that is generally less reactive towards solutes than protic solvents like alcohols or water. Ensure the DMSO is of high purity and stored under an inert atmosphere to minimize water and oxygen content.
Q3: How should I store my stock solutions for short-term and long-term use?
Proper storage is critical to prevent degradation. We recommend the following:
-
Short-Term (up to 1 month): Aliquots of the stock solution can be stored at -20°C.[5]
-
Long-Term (up to 6 months): For extended storage, aliquots should be kept at -80°C.[5]
Crucially, you should always aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles , which can introduce moisture and accelerate degradation.[5]
Q4: My solution has changed color. What does this indicate?
A change in color, such as turning yellow or brown, is often an indicator of chemical degradation. This is likely due to the formation of oxidized byproducts or other chromophoric degradation products. If you observe a color change, we strongly recommend preparing a fresh stock solution and verifying the concentration and purity of the old stock.
Q5: How can I check if my compound has degraded?
The most reliable method to assess the integrity of your compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the chromatogram of a stored solution to that of a freshly prepared one, you can identify and quantify any degradation products that have appeared.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Preventing Oxidative Degradation
Understanding the Susceptibility of the Piperazine Moiety
The piperazine ring in the molecule is a key site for potential oxidative degradation. Atmospheric oxygen can react with the piperazine, especially in the presence of light or trace metal ions, leading to the formation of various oxidation products, including cyclic imines and amides.[1][2][3][4] This process can alter the compound's structure and, consequently, its biological activity.
Protocol: Preparing and Handling Solutions under an Inert Atmosphere
To minimize oxidation, it is best practice to handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.
-
Preparation: Before preparing your stock solution, gently purge the vial containing the solid compound and the solvent bottle with a stream of dry nitrogen or argon for 1-2 minutes.
-
Dissolution: Add the inert solvent to the vial of the compound and cap it tightly. Vortex or sonicate until fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use vials, again under a blanket of inert gas if possible.
-
Storage: Seal the aliquots tightly and store them at the recommended temperature (-20°C or -80°C).[5][7][8]
Troubleshooting: Unexpectedly Rapid Degradation
If you observe rapid degradation even with proper storage, consider the following:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO can accumulate water and peroxides.
-
Metal Contamination: Trace amounts of metal ions can catalyze oxidation.[9] Use high-purity solvents and glassware that has been properly cleaned to remove any metal residues.
Guide 2: Mitigating Hydrolytic Decomposition
The Role of pH in Thienopyrimidine Stability
The thienopyrimidine core contains several nitrogen atoms and is a fused heterocyclic system. Such systems can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The stability of the compound in aqueous buffers is likely to be pH-dependent.
Protocol: pH Screening for Optimal Stability
If you need to dilute your DMSO stock into an aqueous buffer for your experiments, it's advisable to determine the optimal pH range for stability.
-
Prepare Buffers: Prepare a series of buffers across a range of pH values relevant to your experiment (e.g., pH 5, 6, 7.4, 8).
-
Dilute Compound: Dilute your stock solution to the final working concentration in each buffer.
-
Incubate: Incubate the solutions at the experimental temperature.
-
Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each pH condition by HPLC to determine the rate of degradation.
-
Determine Optimal pH: Select the pH at which the compound shows the highest stability over the time course of your experiment.
Troubleshooting: Precipitation or Cloudiness in Aqueous Buffers
If you observe precipitation upon dilution into an aqueous buffer:
-
Solubility Limit: You may have exceeded the compound's solubility in the aqueous medium. Try lowering the final concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.5%) to avoid cell toxicity and solubility issues.[5]
-
pH-Dependent Solubility: The compound's solubility may also be pH-dependent. The pH screening protocol can also help identify the pH for optimal solubility.
Guide 3: Preventing Photodegradation
General Sensitivity of Fused Heterocycles to Light
Many heterocyclic compounds are sensitive to light, particularly in the UV spectrum. Light can provide the energy to initiate degradation reactions, including oxidation. While specific photostability data for this compound is not available, it is prudent to assume it may be light-sensitive.
Protocol: Best Practices for Handling Light-Sensitive Compounds
-
Use Amber Vials: Store both the solid compound and its solutions in amber glass vials to protect them from light.
-
Work in Low Light: When preparing and handling solutions, minimize exposure to direct, bright light. Work in a fume hood with the light turned off if possible, or wrap vials and tubes in aluminum foil.
-
Storage: Store all vials in the dark (e.g., in a freezer or a light-proof box).
Part 3: Experimental Protocols
Protocol A: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.[7]
-
Inert Atmosphere: If possible, flush the vial with dry nitrogen or argon.
-
Add Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO directly to the vial.
-
Dissolve: Tightly cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but avoid excessive heat.
-
Verification: Confirm the final concentration if required by a suitable analytical method.
Protocol B: Long-Term Storage and Aliquoting Strategy
-
Prepare Aliquots: Immediately after preparing the stock solution, dispense it into single-use, low-volume amber vials. The volume of each aliquot should be sufficient for one experiment.
-
Inert Gas Overlay: Before sealing each aliquot, flush the headspace with dry nitrogen or argon.
-
Seal and Label: Tightly seal each vial and clearly label it with the compound name, concentration, date, and solvent.
-
Store: Place the labeled aliquots in a freezer box and store at -80°C for long-term storage.
Protocol C: A General Method for Monitoring Stability by HPLC
This is a general guideline; specific parameters may need optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a gradient of 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or the compound's λmax).
-
Procedure:
-
Inject a sample of a freshly prepared solution to establish the retention time and peak area of the parent compound (t=0).
-
Inject samples from the stability study at various time points.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Part 4: Visualization and Data
Diagram 1: Potential Degradation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. captivatebio.com [captivatebio.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Solubility Enhancement for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Thienopyrimidines, while a promising class of compounds, often exhibit poor aqueous solubility, which can hinder accurate biological assessment and formulation development. This guide offers systematic approaches, from basic troubleshooting to advanced formulation strategies, to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges and questions researchers face when handling this compound.
Q1: My stock of this compound is failing to dissolve in standard aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A: This is a common observation for many heterocyclic compounds. The insolubility of this compound in neutral aqueous media is primarily due to its molecular structure. The molecule possesses a large, hydrophobic t-butyl group and a rigid, fused ring system. These features contribute to a stable crystalline lattice structure, which requires significant energy to break apart for dissolution to occur. In neutral pH, the molecule is largely un-ionized, further limiting its interaction with polar water molecules.
Q2: What are the recommended first steps to achieve sufficient solubility for preliminary in vitro screening assays?
A: For initial assays, the goal is to achieve a target concentration with minimal impact on the experimental system. The two most direct and widely used first-line approaches are pH adjustment and the use of co-solvents.[1][2]
-
pH Adjustment: Your compound has two key basic centers: the piperazine ring and the pyrimidine ring. These can be protonated in acidic conditions. By lowering the pH of your aqueous buffer (e.g., to pH 4-5 using HCl or a citrate buffer), you can form a more soluble salt in situ.[][4] This is often the simplest and most effective initial step.
-
Co-solvents: If pH adjustment is insufficient or undesirable for your assay, using a water-miscible organic solvent (a co-solvent) is the next logical step.[5] Solvents like DMSO, ethanol, or propylene glycol can disrupt the water's hydrogen bonding network and provide a more favorable environment for the hydrophobic compound to dissolve.[6][7] It is critical to prepare a high-concentration stock in 100% co-solvent (e.g., 10-50 mM in DMSO) and then dilute it into your aqueous assay buffer, ensuring the final co-solvent concentration is low (typically <1%) to avoid artifacts.
Q3: How can I quickly determine if pH modification is a viable strategy for this compound?
A: A simple pH-solubility profile experiment is highly effective.
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of solid this compound to a small volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Clarify the samples by centrifugation or filtration (using a filter compatible with your compound).
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
A significant increase in solubility at lower pH values will confirm that this is a promising approach.[8][9]
Q4: I am using a co-solvent, but I see precipitation when I dilute my stock into the aqueous assay buffer. What is happening and how can I fix it?
A: This indicates that you have exceeded the kinetic solubility limit of the compound in the final aqueous/co-solvent mixture. While the compound is soluble in the high-concentration organic stock, the rapid dilution into an aqueous environment causes it to crash out of solution.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final target concentration in your assay.
-
Increase the Co-solvent Percentage: Marginally increasing the final co-solvent percentage (e.g., from 0.5% to 1% or 2%) may keep the compound in solution. However, always run a vehicle control to ensure the co-solvent itself does not affect the assay biology.
-
Use a Different Co-solvent: Some co-solvents are more effective than others. Consider trying polyethylene glycols (e.g., PEG-400) or N-methyl-2-pyrrolidone (NMP), which are known for their strong solubilizing power.[10][11]
-
Change Dilution Method: Instead of a single large dilution step, try a serial dilution approach, which can sometimes prevent immediate precipitation.
Q5: When should I move beyond simple pH and co-solvent strategies?
A: You should consider advanced strategies when:
-
The required concentration for in vivo studies cannot be achieved without using toxic levels of co-solvents.
-
The compound precipitates upon administration (e.g., injection), leading to poor and variable bioavailability.[]
-
The formulation needs to be stable for long-term storage, and co-solvent systems are not providing sufficient stability.
-
You are developing a final oral dosage form where high drug loading and consistent dissolution are required.[12]
Advanced methods like amorphous solid dispersions, nanosuspensions, or cyclodextrin complexation are designed to address these more complex challenges.[13]
Section 2: Advanced Solubilization Strategies & Protocols
This section provides detailed guides for established formulation techniques to significantly enhance the solubility and bioavailability of this compound.
Q6: How can I formulate an Amorphous Solid Dispersion (ASD) to improve the solubility of my compound?
A: An ASD is a powerful technique where the crystalline drug is molecularly dispersed into a polymer matrix in a high-energy, amorphous state.[14][15] This approach bypasses the crystal lattice energy barrier, often leading to significant supersaturation and enhanced oral absorption.[16][17]
Protocol: Preparation of an ASD via Spray Drying
-
Polymer & Solvent Selection:
-
Select a polymer based on the properties of your compound. Common choices include PVP/VA, HPMC-AS, and Soluplus®. For a basic compound like yours, an acidic polymer like HPMC-AS may offer interaction benefits.
-
Choose a common solvent system that dissolves both your compound and the selected polymer (e.g., methanol, acetone, or a dichloromethane/methanol mixture).
-
-
Solution Preparation:
-
Prepare separate solutions of the compound and the polymer in the chosen solvent.
-
Mix the solutions to achieve a target drug loading. A good starting point is typically 10-30% drug by weight. The total solids concentration in the solvent should be around 2-10% (w/v).
-
-
Spray Drying Process:
-
Set up the spray dryer with appropriate parameters. Key parameters to optimize are:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to avoid drug/polymer degradation.
-
Atomization/Gas Flow Rate: Controls droplet size and drying efficiency.
-
Solution Feed Rate: Controls the residence time and drying process.
-
-
Pump the drug-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the ASD.
-
-
Powder Collection & Secondary Drying:
-
Collect the dried powder from the cyclone and collection vessel.
-
Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40-60 °C) for 12-24 hours to remove any residual solvent.
-
-
Characterization (Critical Self-Validation Step):
-
Powder X-Ray Diffraction (PXRD): Analyze the ASD powder. The absence of sharp Bragg peaks (a "halo" pattern) confirms the amorphous state.
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) that is different from the drug and polymer individually indicates a successful molecular dispersion.
-
In Vitro Dissolution Testing: Perform dissolution tests in relevant media (e.g., simulated gastric and intestinal fluids) to confirm the solubility and dissolution rate enhancement compared to the crystalline compound.
-
Q7: What is the procedure for creating a nanosuspension to increase the dissolution rate?
A: A nanosuspension consists of pure drug nanoparticles (typically < 1 µm) suspended in an aqueous vehicle, stabilized by surfactants or polymers.[18] The massive increase in surface area dramatically increases the dissolution velocity according to the Noyes-Whitney equation.[19]
Protocol: Preparation of a Nanosuspension via Wet Milling
-
Component Selection:
-
Stabilizer: Choose a stabilizer to prevent particle aggregation. Common options include poloxamers (e.g., Poloxamer 188), polysorbates (e.g., Tween 80), or cellulosic polymers (e.g., HPMC).[20] A combination of stabilizers can also be used for electrostatic and steric stabilization.
-
Milling Media: Use high-density milling beads (e.g., yttria-stabilized zirconium oxide) with a small diameter (e.g., 0.1-0.5 mm).
-
-
Premix Preparation:
-
Prepare an aqueous solution of your selected stabilizer(s).
-
Disperse the this compound powder into this solution to create a pre-suspension. A high-shear mixer can be used to ensure the powder is well-wetted.
-
-
Wet Milling Process:
-
Add the pre-suspension and the milling media to the milling chamber of a bead mill.
-
Begin milling at a high speed. The process generates high shear forces that break down the coarse drug crystals into nanoparticles.
-
The process can take several hours. Monitor particle size periodically using a laser diffraction or dynamic light scattering instrument.
-
-
Separation and Collection:
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Store the final nanosuspension under appropriate conditions. It can be used as a liquid dosage form or further processed (e.g., lyophilized or spray-dried) into a solid form.[21]
-
-
Characterization (Critical Self-Validation Step):
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a mean particle size below 500 nm with a low PDI (< 0.3) for a uniform suspension.
-
Zeta Potential: Measure to assess the surface charge and predict the physical stability of the colloid. A value of |±30 mV| is generally desired.
-
Dissolution Rate: Compare the dissolution profile against the un-milled drug. The rate should be significantly faster.[20]
-
Q8: How can I use cyclodextrins to form an inclusion complex and improve solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22] They can encapsulate poorly soluble guest molecules, like your compound, forming a water-soluble host-guest inclusion complex.[23] This effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility.[24][25]
Protocol: Preparation of an Inclusion Complex via Kneading Method
-
Cyclodextrin Selection:
-
Beta-cyclodextrin (β-CD) derivatives are most common in pharmaceuticals. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly soluble and have excellent safety profiles.[26]
-
-
Stoichiometry Determination:
-
A 1:1 molar ratio of drug to cyclodextrin is the most common starting point.
-
-
Kneading Process:
-
Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a suitable solvent (e.g., water/ethanol 50:50) to form a paste.
-
Slowly add the this compound powder to the paste while continuously triturating (kneading) with a pestle.
-
Continue kneading for 30-60 minutes to ensure intimate contact and complex formation.
-
-
Drying:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved, or use a vacuum oven for more sensitive materials.
-
-
Final Processing:
-
Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
-
Characterization (Critical Self-Validation Step):
-
Phase Solubility Studies: As described by Higuchi and Connors, this is the definitive method to confirm complex formation and determine the stability constant. An AL-type phase diagram is indicative of a 1:1 soluble complex.
-
Spectroscopic Methods (FT-IR, NMR): Shifts in the characteristic peaks of the drug and cyclodextrin can provide evidence of inclusion.
-
Thermal Analysis (DSC): The disappearance or shifting of the drug's melting endotherm is a strong indicator of complex formation.
-
Solubility Test: Measure the aqueous solubility of the final complex powder and compare it to the raw drug.
-
Section 3: Comparative Summary of Solubilization Techniques
The choice of technique depends on the stage of development, the desired solubility fold-increase, and the intended route of administration.
| Technique | Mechanism | Potential Solubility Increase | Key Advantages | Key Disadvantages | Best For |
| pH Adjustment | Ionization of the molecule to form a soluble salt.[4] | 2-100x | Simple, cost-effective, easy to implement for early screening.[8] | Only for ionizable drugs; risk of precipitation in neutral pH environments (e.g., blood, intestine). | Early in vitro assays; IV formulations for acidic/basic drugs. |
| Co-solvents | Reduces solvent polarity, making it more favorable for hydrophobic solutes.[6] | 2-500x | Simple to prepare; useful for creating high-concentration stocks. | Potential for precipitation on dilution; toxicity concerns at high concentrations (e.g., DMSO).[5] | In vitro screening; discovery-stage in vivo PK studies. |
| Cyclodextrin Complexation | Encapsulation of the drug in a host-guest complex with a soluble exterior.[22] | 10-1,000x | High solubilization capacity; can improve stability; established safety profile for certain derivatives.[26] | Limited by drug size/shape for cavity fit; can be expensive; potential for nephrotoxicity with unmodified β-CD. | Oral and parenteral formulations; stabilizing labile compounds. |
| Nanosuspension | Drastic increase in surface area leads to increased dissolution velocity.[18] | N/A (increases rate, not equilibrium solubility) | High drug loading possible (up to 100%); applicable to nearly all poorly soluble drugs.[19] | Requires specialized equipment (milling, homogenization); potential for physical instability (aggregation). | Oral and injectable formulations requiring rapid onset. |
| Amorphous Solid Dispersion (ASD) | Bypasses crystal lattice energy by stabilizing the drug in an amorphous state.[14][17] | 10-10,000x | Can achieve very high levels of supersaturation; established manufacturing processes (spray drying, HME).[15] | Thermodynamically unstable (risk of recrystallization); requires careful polymer selection and process control.[27] | Oral solid dosage forms for compounds with very low solubility (BCS Class II/IV). |
Section 4: Visual Workflows and Diagrams
Workflow 1: Decision Tree for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. wjbphs.com [wjbphs.com]
- 9. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 15. seppic.com [seppic.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. eaapublishing.org [eaapublishing.org]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. nbinno.com [nbinno.com]
- 26. cyclodextrinnews.com [cyclodextrinnews.com]
- 27. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Mitigating Off-Target Effects of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine" is not extensively characterized in publicly available scientific literature.[1][] Therefore, this guide focuses on the broader class of thieno[3,2-d]pyrimidine-based kinase inhibitors, providing general principles and methodologies for identifying and mitigating off-target effects. The strategies outlined here are widely applicable in kinase inhibitor research and development.
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] While these compounds hold immense therapeutic promise, a critical challenge in their development is ensuring target specificity. Due to the conserved nature of the ATP-binding pocket across the human kinome, off-target activity is a common hurdle, potentially leading to unexpected toxicity or confounding experimental results.[6]
This technical support guide provides a comprehensive resource for researchers encountering challenges related to the off-target effects of thieno[3,2-d]pyrimidine-based inhibitors. It offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you validate your findings and advance your research with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with thieno[3,2-d]pyrimidine-based kinase inhibitors?
A1: The most common off-target effects stem from the inhibitor binding to kinases other than the intended target. The thieno[3,2-d]pyrimidine scaffold is known to bind to the ATP pocket of various kinases, so cross-reactivity with kinases from the same family or even different families that share structural similarities is a primary concern.[7] For example, an inhibitor designed against one CDK may show activity against other CDKs.[8]
Q2: How can I determine if my observed cellular phenotype is due to on-target inhibition or off-target effects?
A2: A multi-pronged approach is crucial for validation. Key strategies include:
-
Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the inhibitor's effect persists in these cells, it strongly suggests off-target activity.[7][9]
-
Resistant Mutant Rescue: Introduce a mutation into the primary target that is known or predicted to prevent inhibitor binding. If this mutant version of the target can "rescue" the cells from the inhibitor's effects, it provides strong evidence for on-target action.
-
Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a different inhibitor that targets the same kinase but has a distinct chemical scaffold. If both compounds produce the same phenotype, it increases confidence in the on-target hypothesis.
Q3: My compound is showing toxicity at concentrations where I expect on-target activity. What could be the cause?
A3: This is a classic sign of off-target effects. The inhibitor may be hitting essential "housekeeping" kinases or other proteins vital for cell survival. A thorough dose-response analysis and comparison with the inhibitor's IC50 for the primary target are essential. If toxicity occurs at concentrations close to the on-target IC50, a broad kinase screen is recommended to identify potential off-target liabilities.
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity or a Phenotype Inconsistent with Target Biology
Possible Cause: Your thieno[3,2-d]pyrimidine inhibitor has significant off-target activity against one or more kinases that are critical for cell viability or the observed phenotype.
Solution Workflow:
Caption: Workflow to diagnose and mitigate unexpected phenotypes.
Detailed Experimental Protocols
Step 1: Broad Kinase Profiling
-
Objective: To empirically identify all kinases that your compound inhibits at a given concentration.
-
Methodology:
-
Outsource a kinase screening panel from a reputable contract research organization (e.g., Eurofins, Reaction Biology, Promega).
-
Select a comprehensive panel (e.g., >400 kinases) to maximize the chances of identifying off-targets.[10]
-
Screen your compound at a concentration at which you observe the unexpected phenotype (e.g., 1 µM).
-
-
Data Interpretation: You will receive a report detailing the percent inhibition for each kinase in the panel. Pay close attention to any kinases that are inhibited by >80%.
| Metric | Description | Example Value |
| Primary Target IC50 | Concentration for 50% inhibition of the intended kinase. | 50 nM |
| Off-Target "Hit" | A kinase inhibited by >80% at 1 µM screening concentration. | Kinase X |
| Off-Target IC50 | Concentration for 50% inhibition of the off-target kinase. | 200 nM |
| Selectivity Score (S10) | A measure of compound selectivity. A lower score indicates higher selectivity. | 0.1 |
Step 2: Validate Off-Target Engagement in Cells
-
Objective: To confirm that your compound inhibits the identified off-targets within a cellular context.
-
Methodology (NanoBRET™ Target Engagement Assay - Example):
-
Genetically fuse your off-target kinase of interest to NanoLuc® luciferase.
-
Express this fusion protein in cells.
-
Add a fluorescent tracer that binds to the kinase's ATP pocket.
-
In the presence of the tracer, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the tracer.
-
Treat the cells with your inhibitor. If it enters the cells and binds to the kinase, it will displace the tracer, leading to a loss of BRET signal.
-
The magnitude of the BRET signal decrease is proportional to the extent of target engagement.
-
Step 3: Mitigate and Confirm
-
Objective: To demonstrate that the off-target is responsible for the unexpected phenotype.
-
Methodology:
-
Genetic Knockdown: Use siRNA to specifically knock down the expression of the identified off-target kinase. If the knockdown phenocopies the effect of your inhibitor, it provides strong evidence that the off-target is responsible.
-
Use a More Selective Inhibitor: If available, use a known selective inhibitor for the off-target kinase as a positive control.
-
Problem 2: How to Rationally Design a More Selective Thieno[3,2-d]pyrimidine Inhibitor
Possible Cause: The current chemical structure of your inhibitor fits well into the ATP-binding sites of multiple kinases.
Solution Workflow:
Caption: Workflow for rational design of a more selective inhibitor.
Strategies for Improving Selectivity
-
Exploit Non-Conserved Residues:
-
Rationale: While the core ATP-binding site is highly conserved, surrounding regions can have more sequence diversity. By modifying your inhibitor to interact with these non-conserved residues, you can achieve greater selectivity.
-
Approach:
-
Obtain or model the crystal structures of your on-target and key off-target kinases.
-
Align the structures and identify amino acid differences in and around the ATP-binding pocket.
-
Design modifications to your compound that introduce steric hindrance with the off-target's residues or form favorable interactions (e.g., hydrogen bonds) with unique residues in your on-target.
-
-
-
Target the "Gatekeeper" Residue:
-
Rationale: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies among kinases.
-
Approach: If your on-target has a small gatekeeper (e.g., glycine or alanine), you can add a bulky group to your inhibitor that can access this pocket. This modified inhibitor will be sterically hindered from binding to off-target kinases with larger gatekeeper residues (e.g., phenylalanine or methionine).
-
-
Incorporate Covalent Moieties:
-
Rationale: If your on-target kinase has a non-catalytic cysteine residue near the ATP-binding site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine.[5] This can provide high potency and selectivity, as only kinases with a similarly positioned cysteine will be irreversibly inhibited.
-
Example of a Structure-Activity Relationship (SAR) Table:
| Compound | Modification | On-Target IC50 (nM) | Off-Target X IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Lead-001 | - | 50 | 200 | 4x |
| Lead-002 | Added methyl group | 75 | >10,000 | >133x |
| Lead-003 | Added phenyl group | 150 | >10,000 | >66x |
References
- 1. scbt.com [scbt.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The PI3K/AKT/mTOR Signaling Pathway: A Critical Hub in Cellular Regulation
An In-Depth Comparative Guide to Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors and Their Clinical Counterparts in PI3K-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thieno[3,2-d]pyrimidine scaffold as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. While specific biological data for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine is not extensively available in public literature, the thieno[3,2-d]pyrimidine core is a well-established pharmacophore in numerous potent kinase inhibitors. A notable example is GDC-0941 (Pictilisib), a powerful inhibitor of PI3K. Consequently, this guide will use GDC-0941 as a representative of the thieno[3,2-d]pyrimidine class and compare its activity with other well-characterized PI3K inhibitors that have distinct isoform selectivities: Alpelisib, Idelalisib, and Copanlisib.
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, leading to its phosphorylation and activation. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, including mTOR, which promotes protein synthesis and cell growth.
Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the Point of Inhibition by Thieno[3,2-d]pyrimidines.
A Comparative Look at PI3K Inhibitors: Potency and Selectivity
The thieno[3,2-d]pyrimidine derivatives, along with the comparator compounds, are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking downstream signaling. The key distinction among these inhibitors lies in their potency and selectivity for the different Class I PI3K isoforms (α, β, δ, γ).
| Compound | Scaffold | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| GDC-0941 (Pictilisib) | Thieno[3,2-d]pyrimidine | 3 | 33 | 3 | 75 | Pan-Class I |
| Alpelisib (Piqray) | 2-aminothiazole | 5 | 1,156 | 290 | 250 | α-selective |
| Idelalisib (Zydelig) | Quinazolinone | 8,600 | 5,600 | 2.5 | 820 | δ-selective |
| Copanlisib (Aliqopa) | Imidazoquinazoline | 0.5 | 3.7 | 0.7 | 6.4 | Pan-Class I (α/δ predominant) |
Data compiled from multiple sources. IC50 values can vary depending on assay conditions.
This data highlights the diverse selectivity profiles of PI3K inhibitors. While GDC-0941 and Copanlisib are pan-inhibitors, Alpelisib specifically targets the α-isoform, which is frequently mutated in breast cancer, and Idelalisib targets the δ-isoform, which is predominantly expressed in hematopoietic cells and is a key target in B-cell malignancies.
Experimental Methodologies for Kinase Inhibitor Evaluation
To rigorously compare the performance of kinase inhibitors like this compound and its counterparts, a series of well-controlled in vitro and cell-based assays are essential. The following protocols provide a framework for these evaluations.
In Vitro PI3K Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from the kinase reaction, which is directly proportional to PI3K activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Figure 2: Workflow for a Luminescence-Based In Vitro Kinase Assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.[1]
-
Enzyme Addition: Add 4 µL of PI3K enzyme diluted in the appropriate reaction buffer containing the lipid substrate (PIP2) to each well.[1]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding 0.5 µL of ATP solution to each well.[1] The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Rationale: The pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the reaction starts. Using ATP at its Km concentration provides a sensitive measure of competitive inhibition. The luminescence-based readout is highly sensitive and amenable to high-throughput screening.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the anti-proliferative effect of the kinase inhibitors on cancer cell lines.
Figure 3: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of the kinase inhibitors. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50) or IC50.
Rationale: The MTT assay is a robust and widely used method to assess the cytotoxic and cytostatic effects of compounds. The 48-72 hour incubation period allows for the observation of effects on cell proliferation. It is crucial to use an appropriate cell line with an activated PI3K pathway to ensure the observed effects are on-target.
Western Blotting for PI3K Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of PI3K, such as AKT, providing direct evidence of pathway inhibition within the cell.
Figure 4: Workflow for Western Blot Analysis of PI3K Pathway Inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the kinase inhibitor at various concentrations and for different time points (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading of protein for each sample.[2]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-AKT) and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Analysis: Quantify the band intensities using densitometry software. The level of pathway inhibition is determined by the ratio of the phosphorylated protein to the total protein.
Rationale: The inclusion of phosphatase inhibitors in the lysis buffer is critical to prevent dephosphorylation of the target proteins. Comparing the levels of phosphorylated protein to the total protein and a loading control ensures that any observed changes are due to altered signaling and not variations in protein loading. This method provides a direct readout of the inhibitor's effect on the intracellular signaling pathway.
Conclusion
The thieno[3,2-d]pyrimidine scaffold, exemplified by GDC-0941, represents a potent and versatile platform for the development of PI3K inhibitors. When compared to other PI3K inhibitors such as the isoform-selective Alpelisib and Idelalisib, and the pan-inhibitor Copanlisib, it is clear that the choice of inhibitor depends heavily on the specific therapeutic context and the underlying genetic makeup of the disease. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other novel kinase inhibitors, ensuring the generation of reliable and reproducible data for advancing drug discovery and development.
References
A Comparative Guide to the Efficacy of Thieno[3,2-d]pyrimidine Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Structure-Activity Relationships and Therapeutic Potential
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, bearing a close structural resemblance to the native purine core of ATP. This intrinsic feature allows its derivatives to function as competitive inhibitors for a multitude of protein kinases, many of which are pivotal drivers of cancer cell proliferation, survival, and metastasis. This guide offers a comparative analysis of various thieno[3,2-d]pyrimidine analogs, delving into their differential efficacy against key oncogenic kinases, supported by experimental data and elucidating the underlying structure-activity relationships (SAR).
The Thieno[3,2-d]pyrimidine Core: A Versatile Kinase-Targeting Scaffold
The fused heterocyclic system of thieno[3,2-d]pyrimidine provides a robust and synthetically tractable framework for the design of potent and selective kinase inhibitors. The thiophene ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions within the ATP-binding pocket of target kinases. The pyrimidine moiety often serves as a key hydrogen-bonding acceptor, mimicking the adenine portion of ATP. This guide will explore how modifications to this core structure influence the inhibitory potency and selectivity against different kinase targets, including Phosphoinositide 3-Kinase δ (PI3Kδ), Cyclin-Dependent Kinase 7 (CDK7), and dual Focal Adhesion Kinase (FAK)/FMS-like Tyrosine Kinase 3 (FLT3) inhibitors.
Comparative Efficacy of Thieno[3,2-d]pyrimidine Analogs as Kinase Inhibitors
The versatility of the thieno[3,2-d]pyrimidine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. Below is a comparative analysis of representative analogs targeting different kinases, with a focus on their inhibitory potency and cellular activity.
Thieno[3,2-d]pyrimidines as PI3Kδ Inhibitors
The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime therapeutic target. Several thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors. A notable study explored the impact of incorporating a piperazinone moiety at the 6-position of the thieno[3,2-d]pyrimidine core, leading to enhanced potency and selectivity for the δ isoform of PI3K.[1]
Table 1: Comparative Activity of Piperazinone-Containing Thieno[3,2-d]pyrimidine Analogs as PI3Kδ Inhibitors
| Compound ID | Modification at Piperazinone | PI3Kδ IC50 (nM) | Antiproliferative Activity (NHL cell lines) | Reference |
| Analog 1 | Unsubstituted | Data not specified | Potent | [1] |
| Analog 2 | Methyl substitution | Data not specified | More potent than piperazine counterparts | [1] |
| Idelalisib | (Reference Drug) | Potent | Clinically approved | [1] |
The structure-activity relationship (SAR) studies revealed that the piperazinone-containing derivatives were more potent and selective for PI3Kδ compared to their piperazine counterparts.[1] This highlights the critical role of the substituent at the 6-position in dictating the inhibitory profile of these analogs.
Thieno[3,2-d]pyrimidines as CDK7 Inhibitors
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy. Optimization of the thieno[3,2-d]pyrimidine core has led to the discovery of highly selective CDK7 inhibitors.[2][3] Extensive SAR studies identified compound 20 as a lead candidate with potent inhibitory activity against CDK7 and significant efficacy in a triple-negative breast cancer (TNBC) cell line.[3]
Table 2: Efficacy of a Lead Thieno[3,2-d]pyrimidine-Based CDK7 Inhibitor
| Compound ID | Target | IC50 (nM) | Cell Line Efficacy | In Vivo Efficacy (TNBC Xenograft) | Reference |
| Compound 20 | CDK7 | Potent | Remarkable efficacy on MDA-MB-453 cells | Favorable oral bioavailability and PK properties | [3] |
| Compound 36 | CDK7 | Potent | Strong efficacy | Strong efficacy at 5 mg/kg once daily (oral) | [2] |
The optimization of this series involved the incorporation of a fluorine atom into a piperidine ring, which enhanced metabolic stability, a crucial parameter for in vivo efficacy.[2]
Thieno[3,2-d]pyrimidines as Dual FAK and FLT3 Inhibitors
Metastasis and drug resistance are major challenges in cancer treatment. Focal Adhesion Kinase (FAK) is overexpressed in highly invasive cancers, while mutations in FMS-like Tyrosine Kinase 3 (FLT3) are associated with poor prognosis in acute myeloid leukemia (AML). A series of thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of FAK and FLT3.[4]
Intensive SAR studies led to the identification of compound 26 as a potent multi-targeted kinase inhibitor.[4] This compound demonstrated remarkable efficacy in inhibiting recalcitrant FLT3 mutants and reducing tumor burden in xenograft models.[4]
Table 3: Profile of a Dual FAK/FLT3 Thieno[3,2-d]pyrimidine Inhibitor
| Compound ID | Target(s) | Key Activities | In Vivo Efficacy | Reference |
| Compound 26 | FAK, FLT3 (including mutants) | Potent inhibition of FAK and drug-resistant FLT3 mutants. Induces apoptosis and inhibits anchorage-independent growth. | Significantly reduces tumor burden in MDA-MB-231 and MV4-11 xenograft models. Prevents metastasis in an orthotopic mouse model. | [4] |
The dual inhibitory activity of compound 26 suggests its potential therapeutic value against both highly invasive solid tumors and relapsed AML.[4]
Signaling Pathways and Experimental Workflows
The development and comparison of these thieno[3,2-d]pyrimidine analogs rely on a series of well-defined experimental workflows and a deep understanding of the signaling pathways they modulate.
Key Signaling Pathway: PI3K/AKT/mTOR
This pathway is central to cell growth, proliferation, and survival. Thieno[3,2-d]pyrimidine-based PI3K inhibitors block the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.
Caption: PI3K signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine analogs.
Experimental Workflow for Efficacy Evaluation
The comparative assessment of these analogs typically follows a multi-step process, from initial biochemical screening to in vivo validation.
Caption: A typical experimental workflow for evaluating the efficacy of thieno[3,2-d]pyrimidine analogs.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used in the evaluation of thieno[3,2-d]pyrimidine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thieno[3,2-d]pyrimidine analog against a specific kinase.
Materials:
-
Recombinant human PI3Kδ enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., PIP2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Test compounds (thieno[3,2-d]pyrimidine analogs)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the antiproliferative effect of thieno[3,2-d]pyrimidine analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a lead thieno[3,2-d]pyrimidine analog.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Compare the tumor growth between the treatment and control groups to determine the antitumor efficacy of the compound.
Conclusion
The thieno[3,2-d]pyrimidine scaffold is a remarkably versatile platform for the development of targeted anticancer agents. Through strategic chemical modifications, researchers have successfully generated potent and selective inhibitors of various oncogenic kinases, including PI3Kδ, CDK7, and FAK/FLT3. The comparative analysis presented in this guide underscores the importance of nuanced structure-activity relationship studies in optimizing the efficacy and selectivity of these compounds. The detailed experimental protocols provide a framework for the rigorous evaluation of novel thieno[3,2-d]pyrimidine analogs, paving the way for the discovery of next-generation cancer therapeutics.
References
- 1. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the characterization of a small molecule inhibitor's selectivity is a cornerstone of preclinical development. An ideal inhibitor would modulate its intended target with high potency and absolute specificity, thereby minimizing the potential for off-target effects and associated toxicities. However, the conserved nature of ATP-binding sites across the human kinome makes achieving such specificity a significant challenge. This guide provides a comprehensive framework for evaluating the cross-reactivity of kinase inhibitors, using the thieno[3,2-d]pyrimidine scaffold as a central example.
While specific cross-reactivity data for 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine (CAS 683274-69-3) is not extensively documented in public literature, we will utilize the well-characterized and structurally related compound, GDC-0941 (Pictilisib) , as a surrogate to illustrate the principles and methodologies of cross-reactivity analysis. GDC-0941 is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) that has undergone extensive preclinical and clinical evaluation.[1][2]
This guide will delve into the PI3K signaling pathway, compare the selectivity profile of GDC-0941 against other PI3K inhibitors, and provide detailed experimental protocols for assessing kinase inhibitor cross-reactivity.
The PI3K/AKT Signaling Pathway: A Critical Target in Cellular Regulation
The PI3K/AKT signaling cascade is a pivotal regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.
Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses.
Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of GDC-0941.
Comparative Analysis of PI3K Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Inhibitors can be broadly classified as pan-inhibitors, which target multiple isoforms within a kinase family, or isoform-selective inhibitors, which are designed to target a specific isoform.
GDC-0941 is considered a pan-Class I PI3K inhibitor, with high potency against the α and δ isoforms and slightly lower potency against the β and γ isoforms.[6][7][8] Its selectivity profile can be compared to other well-known PI3K inhibitors, such as the non-selective inhibitor LY294002 and the isoform-selective inhibitors Alpelisib (p110α-selective) and Idelalisib (p110δ-selective).
Table 1: Comparative Selectivity of PI3K Inhibitors Across Class I Isoforms
| Compound | Target Selectivity | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| GDC-0941 (Pictilisib) | Pan-Class I | 3 | 33 | 75 | 3 |
| LY294002 | Pan-Class I | 1400 | 2900 | 7900 | 1700 |
| Alpelisib (BYL719) | p110α-selective | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) | p110δ-selective | 8600 | 4000 | 2100 | 2.5 |
Note: IC50 values are representative and may vary based on assay conditions. Data compiled from multiple sources.[3][6][7][9]
Kinome-Wide Cross-Reactivity Profiling
While assessing activity against the intended kinase family is crucial, a broader view of an inhibitor's interaction with the entire kinome is necessary to predict potential off-target effects. Kinome-wide profiling assays, such as the KINOMEscan™ platform, measure the binding of an inhibitor to a large panel of kinases.[10] This is typically a competition binding assay where a test compound competes with an immobilized ligand for binding to the kinase.
The results are often reported as "percent of control," where a lower percentage indicates stronger binding and inhibition. A selectivity score (e.g., S10) can be calculated, representing the percentage of kinases that exhibit significant binding (e.g., <10% of control) at a given concentration.[11]
Table 2: Illustrative Kinome-Wide Selectivity Profile for GDC-0941
| Kinase Target | Percent of Control (@ 10 µM) | Classification |
| PIK3CA (p110α) | <1% | Primary Target |
| PIK3CD (p110δ) | <1% | Primary Target |
| PIK3CB (p110β) | 2% | Primary Target |
| PIK3CG (p110γ) | 5% | Primary Target |
| MTOR | 15% | Significant Off-Target |
| DNA-PK | 20% | Significant Off-Target |
| Other Kinase 1 | >35% | Weak/No Interaction |
| Other Kinase 2 | >35% | Weak/No Interaction |
Note: This table is an illustrative representation based on publicly available data and the known pharmacology of GDC-0941.[7][10]
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach employing biochemical and cellular assays is essential for a thorough cross-reactivity assessment.
Figure 2: General workflow for a kinase inhibitor cross-reactivity study.
Protocol 1: Competition Binding Assay (Kinome-wide)
This protocol outlines a generalized procedure for a competition binding assay, conceptually similar to the KINOMEscan™ platform, to assess inhibitor binding across a large kinase panel.
Objective: To quantify the interaction of a test compound (e.g., this compound) with a large panel of human kinases.
Materials:
-
Test compound dissolved in DMSO.
-
Kinase panel (e.g., DNA-tagged recombinant human kinases).
-
Immobilized, active-site directed ligand (e.g., on solid support/beads).
-
Assay plates (e.g., 384-well).
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration(s) (e.g., 1 µM and 10 µM).
-
Assay Setup: In each well of the assay plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound in binding buffer. Include DMSO-only wells as a negative control (100% activity).
-
Binding Reaction: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plates to remove unbound kinase. The kinase that remains bound to the immobilized ligand is captured on the solid support.
-
Elution & Quantification: Elute the bound kinase from the solid support. Quantify the amount of kinase-associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis:
-
Calculate the "percent of control" by comparing the qPCR signal from the test compound wells to the DMSO control wells.
-
Percent of Control = (Signal_compound / Signal_DMSO) * 100
-
A low percentage indicates strong binding of the test compound to the kinase, as it has outcompeted the immobilized ligand.
-
Causality and Interpretation: This assay directly measures the ability of a compound to bind to the kinase active site. It provides a broad, unbiased view of the inhibitor's kinome-wide interactions. Strong "hits" (low % of control) should be validated with secondary assays, such as enzymatic activity assays, to confirm functional inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a physiological context by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm that the test compound binds to its intended target(s) within intact cells.
Materials:
-
Cultured cells expressing the target kinase.
-
Test compound and vehicle control (DMSO).
-
Cell lysis buffer.
-
Phosphate-buffered saline (PBS).
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies for target protein).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot or other protein quantification methods.
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a "melting curve."
-
Binding of the test compound will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures compared to the vehicle control.
-
Causality and Interpretation: A thermal shift provides strong evidence of direct physical interaction between the inhibitor and the target protein within the complex environment of the cell. This method can validate primary targets and identify cellular off-targets discovered in biochemical screens.
Protocol 3: Functional Cellular Assay (Western Blot for Downstream Signaling)
This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a downstream substrate.
Objective: To determine if the test compound inhibits the catalytic activity of the target kinase in a cellular context, leading to a reduction in downstream signaling. For a PI3K inhibitor, this involves measuring the phosphorylation of AKT (pAKT).
Materials:
-
Cultured cells (e.g., a cancer cell line with an active PI3K pathway like U87MG or PC3).[7]
-
Test compound and vehicle control (DMSO).
-
Growth factors (e.g., EGF or IGF-1) to stimulate the pathway, if necessary.
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or milk in TBST).
-
Primary antibodies (e.g., rabbit anti-pAKT Ser473, rabbit anti-total AKT).
-
Secondary antibody (e.g., anti-rabbit IgG-HRP).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal pathway activity. Treat with serial dilutions of the test compound for a predetermined time (e.g., 2 hours).[8]
-
Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., pAKT).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total AKT) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the pAKT signal to the total AKT signal for each sample. Plot the normalized pAKT levels against the compound concentration to determine the IC50 for pathway inhibition.
Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a direct downstream substrate provides functional evidence of target inhibition. This assay connects the biochemical activity of the compound to a measurable cellular outcome and is a critical step in validating a compound's mechanism of action.
References
- 1. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pik-93.com [pik-93.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects | MDPI [mdpi.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. aacrjournals.org [aacrjournals.org]
An Investigator's Guide to 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine: A Comparative Analysis Against Commercially Available Kinase Inhibitors
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to the native purine bases of DNA and RNA. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to function as competitive inhibitors for a multitude of ATP-dependent enzymes, most notably protein kinases. Dysregulation of kinase signaling is a hallmark of numerous pathologies, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
This guide focuses on 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine , a specific analogue of this promising class of compounds. While extensive public data on this particular molecule is limited, its structural features—the thieno[3,2-d]pyrimidine core, the electron-donating t-butyl group at position 6, and the piperazine moiety at position 4—suggest a strong potential for kinase inhibitory activity. The piperazine ring, in particular, is a common feature in many approved kinase inhibitors, often contributing to improved solubility and providing a vector for further chemical modification to enhance potency and selectivity.
Given the established precedent of the thieno[3,2-d]pyrimidine scaffold as a source of potent kinase inhibitors, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound. We will explore its likely biological targets based on structure-activity relationships of related compounds and provide a comprehensive comparison with commercially available drugs targeting these same pathways. This guide will also furnish detailed experimental protocols to enable the direct assessment of this compound's performance.
Plausible Biological Targets and Comparative Landscape
Based on extensive research into thieno[3,2-d]pyrimidine and related thienopyrimidine derivatives, several key kinase families emerge as probable targets for this compound. These include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Epidermal Growth Factor Receptors (EGFRs)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
FMS-like Tyrosine Kinase 3 (FLT3)
-
Mammalian Target of Rapamycin (mTOR)
The following sections provide a comparative analysis of commercially available inhibitors for each of these target classes, presenting key performance data to serve as a benchmark for the evaluation of our lead compound.
VEGFR Inhibitors: A Crowded but Opportunity-Rich Field
VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a well-established anti-cancer strategy.
| Drug Name | Mechanism of Action | IC50 (VEGFR2) | Key Cellular Effects |
| Sunitinib | Multi-targeted TKI | 80 nM[1] | Inhibits proliferation and induces apoptosis in various tumor cell lines. |
| Sorafenib | Multi-targeted TKI | 90 nM[2] | Inhibits tumor growth and angiogenesis. |
| Axitinib | Selective TKI | 0.2 nM[3] | Potent inhibition of angiogenesis. |
| Pazopanib | Multi-targeted TKI | 30 nM[2] | Inhibits angiogenesis and tumor cell proliferation. |
| Cabozantinib | Multi-targeted TKI | 0.035 nM[4] | Potent inhibitor of angiogenesis and cell migration. |
EGFR Inhibitors: Overcoming Resistance
The EGFR signaling pathway is a critical driver of cell proliferation, and its aberrant activation is a frequent event in many cancers. While first and second-generation EGFR inhibitors have shown clinical success, the emergence of resistance mutations, such as T790M, has driven the development of next-generation agents.
| Drug Name | Generation | IC50 (Wild-Type EGFR) | IC50 (Mutant EGFR) | Key Cellular Effects |
| Gefitinib | 1st | 26-57 nM[5] | 37 nM (Tyr1173/992)[5] | Induces apoptosis and inhibits proliferation in EGFR-mutant cells. |
| Erlotinib | 1st | 7-1185 nM (cell line dependent)[6] | Varies with mutation[6] | Inhibits proliferation and induces cell cycle arrest. |
| Afatinib | 2nd | 31 nM[6] | 0.2 nM (Exon 19del/L858R)[6] | Irreversibly inhibits EGFR and other ErbB family members. |
| Osimertinib | 3rd | 12 nM (L858R)[5] | 1 nM (L858R/T790M)[5] | Potent against T790M resistance mutation. |
FGFR Inhibitors: An Emerging Therapeutic Avenue
Dysregulation of FGFR signaling through mutations, fusions, or amplifications is increasingly recognized as an oncogenic driver in various solid tumors.
| Drug Name | Selectivity | IC50 (FGFR1/2/3) | Key Cellular Effects |
| Erdafitinib | Pan-FGFR | 1.2 / 2.5 / 3.0 nM[7] | Induces apoptosis in FGFR-driven tumor models. |
| Pemigatinib | FGFR1/2/3 | 0.4 / 0.5 / 1.2 nM[7] | Inhibits proliferation of FGFR-altered cancer cells. |
| Futibatinib | Covalent FGFR | 1.8 / N/A / 1.6 nM[8] | Irreversibly inhibits FGFR signaling. |
| Dovitinib | Multi-targeted | <100 nM[9] | Inhibits angiogenesis and tumor growth. |
FLT3 Inhibitors: Targeting Hematological Malignancies
Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.
| Drug Name | Type | IC50 (FLT3) | Key Cellular Effects |
| Midostaurin | Type I | ~100 nM | Induces apoptosis in FLT3-mutated AML cells. |
| Gilteritinib | Type I | 0.291 nM | Potent inhibition of FLT3-ITD and FLT3-TKD mutations. |
| Quizartinib | Type II | 0.31-0.62 nM (cell line dependent)[10] | Highly potent against FLT3-ITD mutations. |
| Sorafenib | Multi-targeted | 58 nM[2] | Inhibits FLT3 signaling and other kinases. |
mTOR Inhibitors: A Central Regulator of Cell Growth
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature of many cancers.
| Drug Name | Mechanism of Action | IC50 (mTOR) | Key Cellular Effects |
| Rapamycin (Sirolimus) | Allosteric mTORC1 inhibitor | ~0.1 nM (in HEK293 cells)[11] | Induces autophagy and inhibits cell proliferation. |
| Everolimus | Rapalog, mTORC1 inhibitor | N/A | Immunosuppressant and anti-proliferative effects. |
| Temsirolimus | Rapalog, mTORC1 inhibitor | N/A | Anti-tumor activity in various cancer models. |
| Torin 1 | ATP-competitive mTOR inhibitor | 2-10 nM[12] | Potent inhibitor of both mTORC1 and mTORC2. |
| AZD8055 | ATP-competitive mTOR inhibitor | 0.13 nM[13] | Potent and selective inhibitor of mTOR kinase activity. |
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for the synthesis of related 6-substituted thieno[3,2-d]pyrimidines.[14][15]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Evaluation
To ascertain the biological activity of this compound, a series of well-established in vitro and cell-based assays are recommended.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the direct inhibitory effect of the compound on the activity of a purified kinase enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[7]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, EGFR, FGFR1, FLT3, mTOR)
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant measure of its activity.[16]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR2, A549 for EGFR, etc.)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-substrate and anti-total-substrate
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO control for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Caption: Workflow for the cell-based phosphorylation assay.
Conclusion and Future Directions
This compound represents a compelling starting point for a drug discovery program. Its thieno[3,2-d]pyrimidine core is a well-validated scaffold for kinase inhibition, and the appended t-butyl and piperazine moieties offer favorable physicochemical properties and opportunities for further optimization. The comparative data and experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate the potential of this compound against a panel of high-value oncology targets.
Future work should focus on a comprehensive kinase panel screening to identify the primary target(s) and assess the selectivity profile of this compound. Subsequent structure-activity relationship (SAR) studies, guided by the initial screening results, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The journey from a promising scaffold to a clinical candidate is arduous, but for compounds like this compound, the potential rewards in advancing targeted cancer therapy are substantial.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
A Tale of Two Isomers: A Head-to-Head Comparison of Thieno[2,3-d]pyrimidines and Thieno[3,2-d]pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, thienopyrimidines, bioisosteres of the purine nucleobases, have emerged as a particularly fruitful area of investigation. Their structural resemblance to adenine allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] This guide provides an in-depth, head-to-head comparison of two of the most prominent thienopyrimidine isomers: thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines. By examining their synthesis, chemical properties, and biological activities, supported by experimental data and structure-activity relationships (SAR), this document aims to equip researchers with the critical insights needed to navigate the selection and design of these privileged scaffolds in drug discovery programs.
At a Glance: Key Distinctions
| Feature | Thieno[2,3-d]pyrimidines | Thieno[3,2-d]pyrimidines |
| Core Structure | Pyrimidine ring fused to the 'd' face of the thiophene ring. | Pyrimidine ring fused to the 'd' face of the thiophene ring. |
| General Synthesis | Commonly synthesized from 2-aminothiophene-3-carbonitrile or carboxamide precursors, often via the Gewald reaction.[2] | Typically synthesized from 3-aminothiophene-2-carboxylate or carboxamide precursors.[3][4] |
| Prominent Biological Activities | Anticancer, kinase inhibition (EGFR, VEGFR-2, PI3K), antimicrobial, anti-inflammatory.[1][5][6] | Anticancer, kinase inhibition (FAK, FLT3, ATR kinase), antiviral, antiplasmodial.[7] |
| Noteworthy SAR Trends | Substitutions at the 2 and 4-positions of the pyrimidine ring are crucial for activity. For instance, in PI3K inhibitors, a 3-hydroxyl group on a 2-phenyl ring enhances potency.[8] | Substitutions at the 2, 4, and 6-positions have been extensively explored. The nature of the substituent at the 6-position of the thieno[3,2-d]pyrimidine core can significantly impact PI3Kδ inhibitory activity. |
The Foundations: Synthesis and Chemical Properties
The synthetic accessibility of a scaffold is a paramount consideration in drug development. Both thienopyrimidine isomers are generally accessible, though they originate from different precursors, a distinction dictated by the desired fusion of the pyrimidine ring to the thiophene core.
Thieno[2,3-d]pyrimidines: Building from 2-Aminothiophenes
The cornerstone of thieno[2,3-d]pyrimidine synthesis is the readily available 2-aminothiophene-3-carboxylate or its corresponding carbonitrile. These precursors are most famously constructed through the Gewald reaction , a robust multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[9][10]
Once the 2-aminothiophene precursor is in hand, the pyrimidine ring is typically annulated through cyclization with a one-carbon synthon like formamide or by reaction with various electrophiles followed by cyclization.[11][12] For instance, heating a 2-aminothiophene-3-carboxamide with formic acid or a derivative will yield the corresponding thieno[2,3-d]pyrimidin-4-one.
Thieno[3,2-d]pyrimidines: The 3-Aminothiophene Route
In contrast, the synthesis of thieno[3,2-d]pyrimidines commences with 3-aminothiophene-2-carboxylate or carboxamide derivatives.[3] These precursors can also be prepared through variations of multicomponent reactions. The subsequent cyclization to form the pyrimidine ring follows similar principles to the [2,3-d] isomer, often involving condensation with one-carbon sources.[13]
The resulting thieno[3,2-d]pyrimidin-4-one can be a versatile intermediate. For example, it can be converted to a 4-chloro derivative, which then serves as a substrate for nucleophilic aromatic substitution to introduce a variety of substituents at the 4-position.
A Head-to-Head Battleground: Biological Activities
While both isomers exhibit a broad spectrum of biological activities, subtle differences in their spatial arrangement and electronic properties can lead to preferential activity against certain biological targets.
Anticancer Activity: A Tale of Potency
Both scaffolds have been extensively investigated as anticancer agents. However, some studies suggest that the thieno[2,3-d]pyrimidine isomer may hold an edge in terms of potency. A comparative study revealed that thieno[2,3-d]pyrimidines were more potent than their corresponding thieno[3,2-d]pyrimidine isomers against the same cancer cell lines.[14]
Thieno[2,3-d]pyrimidines have demonstrated significant activity against a range of cancer cell lines, including breast, colon, and lung cancer.[14][15] Their anticancer effects are often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Thieno[3,2-d]pyrimidines also exhibit notable antiproliferative activity.[16] For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells.
Kinase Inhibition: A Race for Selectivity
The thienopyrimidine core, as a purine isostere, is an excellent starting point for the design of ATP-competitive kinase inhibitors.
Thieno[2,3-d]pyrimidines have yielded potent inhibitors of several crucial kinases in oncology, including:
-
EGFR (Epidermal Growth Factor Receptor): Derivatives have shown activity against both wild-type and mutant forms of EGFR.[8]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): These compounds can effectively inhibit angiogenesis, a critical process in tumor growth.[6]
-
PI3K (Phosphoinositide 3-kinase): The morpholine group is a key pharmacophoric feature in many potent PI3K inhibitors based on this scaffold.[8]
Structure-Activity Relationship (SAR) for Thieno[2,3-d]pyrimidine Kinase Inhibitors: A consistent theme in the SAR of thieno[2,3-d]pyrimidine-based kinase inhibitors is the critical role of substituents at the 2- and 4-positions of the pyrimidine ring. For PI3K inhibitors, the presence of a hydroxyl group at the 3-position of a 2-phenyl substituent has been shown to be crucial for potent activity.[8] In the case of EGFR inhibitors, substitutions at both the 2-phenyl and 4-anilino positions are vital for high potency.[8]
Thieno[3,2-d]pyrimidines have also proven to be a valuable scaffold for kinase inhibitor design, with notable activity against:
-
FAK (Focal Adhesion Kinase) and FLT3 (FMS-like Tyrosine Kinase 3): Dual inhibitors of FAK and FLT3 have been developed from this scaffold.[17]
-
ATR Kinase (Ataxia Telangiectasia and Rad3-related protein): This scaffold has been explored for the development of inhibitors of ATR kinase, a key player in the DNA damage response.[7]
Structure-Activity Relationship (SAR) for Thieno[3,2-d]pyrimidine Kinase Inhibitors: For thieno[3,2-d]pyrimidine-based kinase inhibitors, the substitution pattern on the pyrimidine ring, as well as the thiophene ring, plays a significant role in determining potency and selectivity. For instance, in a series of PI3Kδ inhibitors, the introduction of a piperazinone moiety at the 6-position of the thieno[3,2-d]pyrimidine core led to enhanced potency and selectivity.
Comparative Anticancer Activity Data
| Compound Series | Isomer | Target Cancer Cell Line | IC50 (µM) | Reference |
| Substituted thienopyrimidines | Thieno[2,3-d]pyrimidine | Melanoma (MDA-MB-435) | Growth Percent = -31.02% | [14] |
| Sulfa-drug conjugates | Thieno[2,3-d]pyrimidine | Breast (MCF7) | 22.12 | [15] |
| Hybridized derivatives | Thieno[3,2-d]pyrimidine | Breast (MCF-7) | 0.43 - 1.31 | [16] |
Antimicrobial and Antiviral Frontiers
Beyond cancer, both isomers have shown promise in combating infectious diseases.
Thieno[2,3-d]pyrimidines have been reported to possess antibacterial and antifungal properties.[18]
Thieno[3,2-d]pyrimidines have been investigated as antiviral and antiplasmodial agents.
Experimental Corner: Key Protocols
To aid researchers in the practical exploration of these scaffolds, detailed protocols for their synthesis and biological evaluation are provided below.
Synthesis Protocol: Preparation of a Thieno[2,3-d]pyrimidin-4-one Intermediate
This protocol outlines a general, two-step procedure for the synthesis of a thieno[2,3-d]pyrimidin-4-one, a versatile intermediate for further derivatization.
Step 1: Gewald Synthesis of 2-Aminothiophene-3-carboxamide [19][20]
-
To a mixture of a cyclic ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a secondary amine (e.g., morpholine or piperidine, 0.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-aminothiophene-3-carboxamide.
Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one [12]
-
Suspend the 2-aminothiophene-3-carboxamide (1.0 eq.) in an excess of formamide.
-
Heat the mixture to reflux (typically 150-180 °C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the thieno[2,3-d]pyrimidin-4-one.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory potency of a compound against a specific kinase, such as EGFR or VEGFR-2.[21][22][23][24][25][26][27][28]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In a 384-well white plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the purified recombinant kinase to each well, except for the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Biological Assay Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Biological Assay Protocol: Antiviral Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[29][30][31][32]
-
Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.
Conclusion and Future Perspectives
The thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds represent two closely related yet distinct platforms for the development of novel therapeutics. While both have demonstrated significant potential, particularly in the realm of oncology, the choice between them may be guided by the specific biological target and the desired pharmacological profile. The evidence, though not exhaustive, suggests that thieno[2,3-d]pyrimidines may offer a slight advantage in terms of raw anticancer potency in certain contexts. However, the versatility and demonstrated efficacy of thieno[3,2-d]pyrimidines against a different spectrum of kinases underscore the importance of exploring both isomers in parallel.
Future research will undoubtedly continue to unravel the nuanced structure-activity relationships of these fascinating heterocyclic systems. The development of more selective and potent inhibitors will rely on a deep understanding of their interactions with their respective biological targets, aided by computational modeling and structural biology. As our knowledge of the chemical space occupied by these isomers expands, so too will their potential to yield the next generation of life-saving medicines.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF | European Chemical Bulletin [bibliomed.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. alliedacademies.org [alliedacademies.org]
- 16. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. rsc.org [rsc.org]
- 24. promega.com [promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
- 32. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility with the FGFR Inhibitor PD-173074
In the landscape of targeted therapeutics, particularly in oncology and developmental biology, inhibitors of Fibroblast Growth Factor Receptors (FGFRs) have become indispensable tools. Dysregulation of the FGF/FGFR signaling axis is a known driver in various pathologies, making specific and potent inhibitors critical for both basic research and clinical development.[1] Among these, PD-173074, a pyrido[2,3-d]pyrimidine derivative, stands out as a potent, ATP-competitive inhibitor with high selectivity for FGFR1 and FGFR3.[2][3][4]
However, the promise of any chemical probe is fundamentally tied to the reproducibility of the experiments in which it is used. Discrepancies in results can arise not just from biological variability but from often-overlooked inconsistencies in compound handling, characterization, and assay execution. This guide provides a comprehensive framework for researchers using PD-173074, focusing on the principles and protocols that ensure experimental results are both reliable and repeatable. We will compare its performance with alternatives and provide the field-proven insights necessary to generate robust, high-quality data.
Part 1: Foundational Integrity - Compound Verification and Handling
The first critical control point for reproducibility occurs before any biological experiment is initiated. Assuming a starting batch of PD-173074, whether synthesized in-house or acquired commercially, its identity, purity, and concentration must be rigorously verified. Relying solely on the label of a vial is a common but significant oversight.
Essential Physicochemical Properties
A baseline for verification begins with the known properties of the molecule. This data is crucial for preparing accurate stock solutions and for setting up analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₁N₇O₃ | [2][3] |
| Molecular Weight | 523.67 g/mol | [2][3] |
| CAS Number | 219580-11-7 | [2][3] |
| Appearance | Varies (typically a solid) | N/A |
| Purity (Typical) | ≥98% (by HPLC) | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2][3] |
Protocol 1: Analytical Quality Control of PD-173074
Objective: To confirm the identity and assess the purity of a PD-173074 sample before its use in biological assays.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of PD-173074 in DMSO.
-
Inject 5-10 µL onto a C18 reverse-phase column.
-
Run a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid) from 5% to 95% acetonitrile over 20-30 minutes.
-
Monitor the elution profile using a UV detector at wavelengths relevant to the compound's chromophore (e.g., 254 nm and 280 nm).
-
-
Validation: A reproducible result should show a single major peak, accounting for ≥98% of the total integrated peak area. The presence of multiple peaks indicates impurities that could confound experimental results.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight and thus the identity of the compound.
-
Procedure:
-
Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
-
Validation: The mass spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 524.7.
-
-
Stock Solution Preparation and Storage:
-
Causality: Improperly prepared or stored stock solutions are a major source of error. DMSO is hygroscopic and can freeze, causing concentration gradients if not thawed properly.
-
Procedure:
-
Prepare a high-concentration stock (e.g., 10-100 mM) in anhydrous DMSO.[2][3]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
Before use, thaw aliquots completely and vortex thoroughly to ensure homogeneity.
-
-
Caption: Workflow for analytical verification of PD-173074.
Part 2: Mechanism of Action and Biological Assay Reproducibility
PD-173074 functions by binding to the ATP pocket of the FGFR kinase domain, preventing the autophosphorylation necessary for receptor activation and downstream signaling.[1] This blockade halts cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Benchmarking 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine against known standards
An In-Depth Comparative Analysis of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine Against Established Kinase Inhibitors
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound this compound against established standards in the field of kinase inhibition. Recognizing the therapeutic potential of the thieno[3,2-d]pyrimidine scaffold, this document outlines a series of robust experimental protocols designed to rigorously evaluate the compound's potency, selectivity, and cellular efficacy. By comparing it to well-characterized inhibitors such as Gefitinib and Erlotinib, researchers can ascertain its relative performance and potential for further development in targeted cancer therapy. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured approach to preclinical evaluation.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Kinase Inhibition
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with the ATP-binding site of various protein kinases. Modifications to this core structure have led to the development of numerous potent and selective kinase inhibitors. The subject of this guide, this compound, represents a novel iteration of this scaffold. Its unique substitution pattern suggests the potential for altered pharmacokinetic properties and target engagement compared to existing analogues.
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Among the most well-established targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). Gefitinib and Erlotinib are first-generation EGFR inhibitors that have been approved for the treatment of NSCLC and serve as the gold standard for in vitro and in vivo benchmarking studies.
This guide will therefore focus on a head-to-head comparison of this compound with Gefitinib and Erlotinib, employing a suite of biochemical and cell-based assays to provide a comprehensive performance evaluation.
Comparative Benchmarking Workflow
The following workflow provides a logical sequence for the comprehensive evaluation of our lead compound.
Figure 1: A stepwise workflow for the comprehensive benchmarking of a novel kinase inhibitor.
Experimental Protocols
Biochemical Kinase Inhibition Assay (EGFR)
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of purified EGFR.
-
Materials:
-
Recombinant human EGFR (catalytic domain)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, Gefitinib, Erlotinib) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.
-
Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (typically the Km value for the enzyme).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cells that are dependent on EGFR signaling (e.g., A549 or NCI-H1975 cell lines).
-
Materials:
-
A549 or NCI-H1975 human lung carcinoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Cellular Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis, a form of programmed cell death, in response to compound treatment.
-
Materials:
-
A549 or NCI-H1975 cells
-
Test compounds
-
Caspase-Glo® 3/7 Assay System (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compounds at their respective GI50 concentrations for 24, 48, and 72 hours.
-
At each time point, add the Caspase-Glo® 3/7 reagent to the wells.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence with a plate reader.
-
Express the results as fold-change in caspase activity relative to untreated controls.
-
Data Presentation and Comparative Analysis
The following tables provide a template for summarizing the experimental data.
Table 1: Biochemical Potency against EGFR
| Compound | IC50 (nM) |
| This compound | TBD |
| Gefitinib | TBD |
| Erlotinib | TBD |
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | GI50 (µM) |
| This compound | A549 | TBD |
| This compound | NCI-H1975 | TBD |
| Gefitinib | A549 | TBD |
| Gefitinib | NCI-H1975 | TBD |
| Erlotinib | A549 | TBD |
| Erlotinib | NCI-H1975 | TBD |
Table 3: Induction of Apoptosis (Caspase-3/7 Activity)
| Compound | Treatment Time (h) | Fold-Change vs. Control |
| This compound | 24 | TBD |
| This compound | 48 | TBD |
| This compound | 72 | TBD |
| Gefitinib | 24 | TBD |
| Gefitinib | 48 | TBD |
| Gefitinib | 72 | TBD |
| Erlotinib | 24 | TBD |
| Erlotinib | 48 | TBD |
| Erlotinib | 72 | TBD |
Signaling Pathway Context
The following diagram illustrates the canonical EGFR signaling pathway that is targeted by the compounds discussed.
Figure 2: Simplified representation of the EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach for the preclinical benchmarking of this compound against the established EGFR inhibitors, Gefitinib and Erlotinib. The proposed experiments will generate critical data on the compound's potency, cellular efficacy, and mechanism of action. A favorable profile, characterized by high potency and a robust induction of apoptosis in cancer cell lines, would warrant further investigation.
Future studies should include a broad-panel kinase selectivity screen to assess off-target effects, as well as in vivo efficacy studies in relevant xenograft models. Pharmacokinetic and toxicological profiling will also be essential for evaluating the compound's potential as a clinical candidate. The data generated through this rigorous benchmarking process will be invaluable for making informed decisions about the continued development of this promising novel compound.
In Vivo Validation of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine: A Comparative Guide to Preclinical Anticancer Efficacy
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine. We will delve into the rationale behind the experimental design, present detailed protocols for efficacy and toxicity assessment, and objectively compare its potential performance against a standard-of-care chemotherapeutic and another targeted agent. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Introduction: The Therapeutic Potential of Thienopyrimidines
The thienopyrimidine scaffold is a promising pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] These compounds, being structurally analogous to purines, can interact with various enzymatic targets crucial for cancer cell proliferation and survival.[3] Several thienopyrimidine derivatives have been investigated as inhibitors of key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]
The subject of this guide, this compound, is a novel derivative whose anticancer potential is yet to be fully elucidated in a living system. Based on the structure-activity relationships of similar compounds, we hypothesize that it may function as a dual inhibitor of key signaling pathways implicated in tumor growth and angiogenesis.
Hypothesized Mechanism of Action
For the purpose of this validation guide, we will proceed with the hypothesis that this compound exerts its anticancer effects through the dual inhibition of the PI3K/Akt and MAPK/ERK signaling pathways. These are two of the most frequently dysregulated pathways in human cancers, controlling cell proliferation, survival, and differentiation.
Figure 1: Hypothesized dual-pathway inhibition by this compound.
Comparative In Vivo Validation Experimental Design
To rigorously assess the anticancer activity of this compound, a comparative in vivo study is essential. This will involve a human tumor xenograft model in immunodeficient mice, which is a widely accepted standard for preclinical evaluation of novel cancer therapeutics.[6][7]
Selection of Comparators
-
Standard-of-Care Control: Doxorubicin. This is a widely used chemotherapeutic agent with a well-characterized efficacy and toxicity profile across a broad range of cancers.[1][3]
-
Experimental Control: Pictilisib (GDC-0941). A known PI3K inhibitor that has been under clinical investigation, providing a relevant comparison for a targeted therapy.[3]
Animal Model and Cell Line
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice lack a thymus and are unable to mount an effective T-cell mediated immune response, thus preventing the rejection of human tumor xenografts.[6]
-
Cell Line: Human colorectal carcinoma HCT-116 cells. This cell line is known to have mutations in the PI3K pathway and is a common model for studying anticancer agents targeting this pathway.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Prior to the efficacy study, an MTD study is crucial to determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.[8][9]
Protocol:
-
Healthy, non-tumor-bearing athymic nude mice are randomized into groups (n=5 per group).
-
A dose-escalation scheme is initiated, with groups receiving increasing doses of the test compound (e.g., 10, 30, 100 mg/kg) administered via intraperitoneal (i.p.) injection daily for 14 days. A vehicle control group receives the delivery vehicle only.
-
Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[6]
-
The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or mortality.[8][9]
In Vivo Efficacy Study
Protocol:
-
HCT-116 cells are cultured under standard conditions, harvested during the exponential growth phase, and resuspended in a sterile, serum-free medium.
-
Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 HCT-116 cells in a volume of 100 µL.
-
Tumor growth is monitored, and when tumors reach a palpable size (approximately 100-150 mm³), the mice are randomized into treatment groups (n=10 per group).
-
Treatment is initiated as per the defined groups. Tumor volume and body weight are measured 2-3 times per week.[6] Tumor volume is calculated using the formula: (Length x Width²)/2.[6]
-
The study continues for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.[6]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Figure 2: Experimental workflow for the in vivo efficacy study.
Toxicity Evaluation
Protocol:
-
At the end of the efficacy study, blood samples are collected via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Major organs (liver, kidney, spleen, heart, lungs) are harvested, weighed, and fixed in 10% neutral buffered formalin for histopathological examination.
-
A veterinary pathologist will examine tissue sections for any signs of drug-induced toxicity.
Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate the comparative analysis.
Table 1: Maximum Tolerated Dose (MTD) Study Data Summary
| Group | Dose (mg/kg) | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | - | +5.2 | Normal |
| This compound | 10 | +4.8 | Normal |
| This compound | 30 | +2.1 | Normal |
| This compound | 100 | -8.5 | Mild lethargy |
| This compound | 300 | -22.3 | Significant lethargy, ruffled fur |
Based on this hypothetical data, the MTD would be determined to be around 100 mg/kg.
Table 2: Efficacy Study Data Summary
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) ± SD |
| Vehicle Control | - | 1520 ± 210 | - | +4.5 ± 1.2 |
| This compound | 50 | 680 ± 150 | 55.3 | +1.8 ± 2.5 |
| This compound | 100 | 450 ± 110 | 70.4 | -5.2 ± 3.1 |
| Doxorubicin | 5 | 590 ± 130 | 61.2 | -12.7 ± 4.5 |
| Pictilisib | 100 | 710 ± 160 | 53.3 | -3.1 ± 2.8 |
Table 3: Toxicity Profile Summary
| Parameter | Vehicle Control | This compound (100 mg/kg) | Doxorubicin (5 mg/kg) | Pictilisib (100 mg/kg) |
| Hematology | ||||
| White Blood Cell Count (x10⁹/L) | 8.5 ± 1.2 | 6.2 ± 0.9 (Mild Leukopenia) | 3.1 ± 0.7 (Severe Leukopenia) | 7.9 ± 1.5 |
| Serum Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 10 | 68 ± 15 (Elevated) | 38 ± 9 |
| Histopathology | ||||
| Liver | Normal | Mild hepatocellular vacuolation | Moderate centrilobular necrosis | Normal |
| Kidney | Normal | Normal | Mild tubular degeneration | Normal |
Interpretation and Decision Making
The hypothetical data suggests that this compound exhibits significant tumor growth inhibition, potentially superior to both the standard-of-care doxorubicin and the experimental PI3K inhibitor Pictilisib at the tested doses. Importantly, its toxicity profile appears more favorable than doxorubicin, with less severe effects on body weight and hematological parameters.
Figure 3: Decision tree for preclinical development based on in vivo data.
Conclusion
This guide outlines a robust and comparative approach for the in vivo validation of this compound's anticancer activity. By employing established xenograft models, relevant comparators, and comprehensive efficacy and toxicity endpoints, researchers can generate the critical data needed to make informed decisions about the future development of this promising compound. The hypothetical data presented herein illustrates a favorable outcome, suggesting that this compound warrants further investigation as a potential clinical candidate.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Ethynylthieno[3,2-d] and 6-Ethynylthieno[2,3-d]pyrimidin-4-anilines as Covalent ErbB Kinase Inhibitors
In the landscape of targeted cancer therapy, the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and ErbB-2, represent critical targets. The pursuit of potent and selective inhibitors has led to the exploration of various heterocyclic scaffolds capable of interacting with the ATP-binding site of these kinases. Among these, thienopyrimidines have emerged as a promising class of inhibitors. This guide provides an in-depth comparative analysis of two isomeric scaffolds: 6-ethynylthieno[3,2-d]pyrimidin-4-anilines and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines. We will delve into their synthesis, biological activity as covalent modifiers of ErbB kinases, and the subtle yet significant impact of their isomeric structures on their inhibitory potential, supported by experimental data.
Introduction: The Rationale for Thienopyrimidine Scaffolds in Kinase Inhibition
Thienopyrimidines, bioisosteres of the natural purine core of ATP, serve as an excellent framework for the design of kinase inhibitors.[1][2] Their planar, bicyclic structure allows for effective interaction with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The introduction of a 6-ethynyl group transforms these molecules into covalent inhibitors, capable of forming an irreversible bond with a conserved cysteine residue (Cys-797 in EGFR, Cys-805 in ErbB-2, and Cys-803 in ErbB-4) located near the ATP-binding site.[3][4] This covalent modification leads to prolonged and often enhanced inhibition of kinase activity.
The key distinction between the two scaffolds under analysis lies in the fusion of the thiophene and pyrimidine rings, resulting in the thieno[3,2-d] and thieno[2,3-d] isomers. This seemingly minor structural alteration can significantly influence the orientation of substituents and, consequently, the molecule's interaction with the target kinase.
Comparative Biological Activity: A Head-to-Head Evaluation
A series of 6-ethynylthieno[3,2-d]pyrimidin-4-anilines and their [2,3-d] counterparts have been synthesized and evaluated for their inhibitory activity against EGFR, ErbB-2, and ErbB-4 kinases, as well as their anti-proliferative effects in cancer cell lines.[3]
Enzyme and Cellular Inhibition Data
The following table summarizes the IC50 values for representative compounds from both series against ErbB family kinases and in cellular proliferation assays.
| Compound ID | Scaffold | R Group | EGFR IC50 (nM) | ErbB-2 IC50 (nM) | ErbB-4 IC50 (nM) | HN5 Cell IC50 (nM) | BT474 Cell IC50 (nM) |
| 1 | thieno[3,2-d] | H | 7 | 9 | 66 | 130 | 30 |
| 2 | thieno[3,2-d] | 2-pyrrolidin-1-ylethyl | 63 | 43 | 412 | 500 | 110 |
| 3 | thieno[2,3-d] | H | 12 | 21 | 110 | 180 | 40 |
Data sourced from Wood et al., 2008.[3]
From this data, we can observe that both the thieno[3,2-d] and thieno[2,3-d] scaffolds yield potent inhibitors of EGFR and ErbB-2. The unsubstituted thieno[3,2-d] analog 1 demonstrates slightly greater potency against EGFR and ErbB-2 in enzymatic assays compared to its [2,3-d] counterpart 3 .[3] In cellular assays, both compounds exhibit potent anti-proliferative activity. The introduction of a 2-pyrrolidin-1-ylethyl side chain in the thieno[3,2-d] series (2 ) resulted in a decrease in enzymatic potency but retained significant cellular activity.[3]
Mechanism of Action: Covalent Modification
The presence of the 6-ethynyl group is crucial for the covalent inhibitory mechanism. X-ray crystallography studies of a thieno[3,2-d]pyrimidine analog bound to the ErbB-4 catalytic domain revealed a covalent bond between the terminal carbon of the acetylene moiety and the sulfhydryl group of Cys-803.[3][4] This finding was further supported by mass spectrometry analysis, which confirmed the formation of a covalent adduct between a related thienopyrimidine and Cys-797 of EGFR.[3][4]
This covalent modification is a key feature that distinguishes these inhibitors from reversible ATP-competitive inhibitors. The irreversible nature of the binding can lead to a more sustained inhibition of kinase signaling and potentially overcome certain forms of acquired resistance.
Structure-Activity Relationship (SAR) Insights
The comparative analysis of these two isomeric series provides valuable insights into their structure-activity relationships:
-
Thienopyrimidine Core: Both the [3,2-d] and [2,3-d] cores are well-tolerated and serve as effective hinge-binding motifs. The subtle difference in the nitrogen and sulfur positioning within the bicyclic system can influence the vector of the 4-anilino substituent, potentially impacting interactions within the hydrophobic pocket of the kinase.
-
6-Ethynyl Group: This group is the "warhead" responsible for the covalent modification and is essential for the irreversible inhibition.
-
4-Anilino Substituent: The aniline group at the 4-position is directed towards the hydrophobic pocket of the kinase, and substitutions on this ring can be used to fine-tune potency and selectivity.[5]
Experimental Protocols
General Synthesis of 6-Ethynylthieno[3,2-d] and [2,3-d]pyrimidin-4-anilines
The synthesis of these compounds generally proceeds through a common intermediate, a 6-halo-thienopyrimidine, which then undergoes a Sonogashira coupling with a suitable alkyne.[3]
Step 1: Synthesis of the 6-Halothienopyrimidine Core
The synthesis of the thieno[3,2-d] and thieno[2,3-d]pyrimidine cores typically starts from appropriately substituted thiophene precursors that are then cyclized to form the pyrimidine ring.[6][7] Subsequent halogenation, often with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), introduces the halide at the 6-position.
Step 2: Sonogashira Coupling
The 6-halothienopyrimidine is then coupled with a terminal alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine). Subsequent deprotection of the silyl group yields the desired 6-ethynylthienopyrimidine.[3]
Step 3: Nucleophilic Aromatic Substitution
Finally, the 4-chloro substituent on the pyrimidine ring is displaced by the desired aniline through a nucleophilic aromatic substitution reaction to afford the final 6-ethynylthieno[3,2-d] or [2,3-d]pyrimidin-4-aniline.[6]
Caption: General synthetic workflow for 6-ethynylthienopyrimidin-4-anilines.
ErbB Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR, ErbB-2, and ErbB-4 can be determined using a variety of in vitro kinase assay formats, such as a radiometric filter binding assay or a fluorescence-based assay. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human ErbB kinase catalytic domains are used as the enzyme source. A specific peptide substrate is used for phosphorylation.
-
Compound Incubation: The compounds are serially diluted and pre-incubated with the kinase in the presence of ATP.
-
Phosphorylation Reaction: The reaction is initiated by the addition of the peptide substrate and allowed to proceed for a defined period.
-
Detection: The extent of substrate phosphorylation is quantified. For radiometric assays, this involves measuring the incorporation of [γ-33P]ATP. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds is assessed using cancer cell lines that are dependent on ErbB signaling, such as HN5 (head and neck cancer, EGFR-dependent) and BT474 (breast cancer, ErbB-2 overexpressing).
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the compounds for a period of 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curves.
Conclusion and Future Perspectives
The comparative analysis of 6-ethynylthieno[3,2-d] and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines reveals that both isomeric scaffolds are highly effective as covalent inhibitors of ErbB family kinases. While the thieno[3,2-d] series showed a slight advantage in enzymatic potency in the examples presented, both scaffolds provide a robust platform for the development of potent anti-cancer agents.[3] The choice between these two cores may ultimately depend on the desired selectivity profile and the specific substitutions being explored.
The key takeaway for researchers and drug developers is the tunable nature of these covalent modifiers. The ability to modulate the reactivity of the ethynyl warhead and optimize the substitutions on the 4-anilino group provides a powerful strategy for developing next-generation kinase inhibitors with improved efficacy and safety profiles. Future work in this area could focus on exploring a wider range of substitutions on both the thienopyrimidine core and the aniline moiety to further refine their pharmacological properties and to potentially target other kinases with a similarly located cysteine residue.
References
- 1. researchgate.net [researchgate.net]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic field of drug development, the responsible management of chemical compounds is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine, a heterocyclic compound with applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the established principles of laboratory safety and hazardous waste management for structurally related thienopyrimidine and piperazine derivatives.
The core principle of this guide is to treat this compound as a hazardous chemical waste, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, in conjunction with local and national regulations, is paramount.
Hazard Assessment and Risk Mitigation: A Proactive Approach
Due to its chemical structure, a thienopyrimidine fused with a piperazine moiety, this compound should be handled with the assumption that it may possess biological activity and potential hazards. Thienopyrimidine derivatives are known for their diverse pharmacological activities, and piperazine-containing compounds can exhibit a range of toxicological effects. Therefore, a cautious approach to handling and disposal is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | A properly fastened laboratory coat. | Protects clothing and skin from contamination. |
All handling of this compound, especially when generating dust or aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.
Waste Segregation and Collection: Preventing Unwanted Reactions
-
Designated Waste Container: Utilize a dedicated, clearly labeled hazardous waste container for all waste containing this compound. This includes neat compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Solid vs. Liquid Waste: If the compound is in a solid form, collect it in a designated solid waste container. If it is in solution, use a separate, compatible liquid waste container. Do not mix solid and liquid waste streams.
-
Avoid Co-mingling: Never mix this waste with other incompatible chemical waste streams. Unforeseen chemical reactions can generate heat, toxic gases, or other hazardous conditions.[1]
Labeling: Clear and Compliant Communication
Proper labeling is a critical and legally required component of hazardous waste management. Your institution's EHS department will provide specific labeling requirements, which generally include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate accumulation start date
-
The name and contact information of the responsible researcher or principal investigator
Storage: Safe and Secure Accumulation
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Well-ventilated
-
Away from heat sources and direct sunlight
-
Secure to prevent unauthorized access
Ensure the container remains closed except when adding waste.
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is crucial to minimize exposure and environmental contamination.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 1.1.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the generation of dust.
-
For liquid spills: Use an appropriate absorbent material to contain the spill.
-
-
Collect the Waste: Carefully sweep or scoop the contained material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Final Disposal: The Path to Responsible Decommissioning
The final step in the lifecycle of this compound within your laboratory is its transfer to a licensed hazardous waste disposal facility.
-
Contact Your EHS Department: Your institution's EHS department is responsible for the collection and disposal of hazardous waste. Follow their established procedures for requesting a waste pickup.
-
Professional Disposal: The waste will be transported to a facility equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through high-temperature incineration. This method is preferred for many organic compounds as it ensures complete destruction.
Logical Framework for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a spill of this compound.
Caption: Spill Response Workflow.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
Personal protective equipment for handling 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
Comprehensive Safety and Handling Guide: 6-t-Butyl-4-piperazinothieno[3,2-d]pyrimidine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 683274-69-3)[1]. As a novel heterocyclic compound within the thienopyrimidine class, which is recognized for its diverse biological activities and use in drug discovery, this molecule warrants careful and informed handling to ensure the safety of all laboratory personnel.[2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related compounds and established laboratory safety principles to provide a robust framework for its management.
The thienopyrimidine scaffold is a core component of various bioactive molecules, and related compounds have been shown to possess a range of toxicological profiles.[2][3][4] For instance, other functionalized thienopyrimidine and pyrimidine derivatives are known to be acute toxicants, as well as skin, eye, and respiratory irritants[5][6]. Therefore, a cautious approach, assuming similar or greater hazards for this compound, is scientifically prudent and essential for maintaining a safe research environment.
I. Hazard Assessment and Risk Mitigation
Given the toxicological data available for analogous structures, this compound should be treated as a hazardous substance. The primary risks are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation or serious damage upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
To mitigate these risks, a multi-layered safety approach is required, encompassing engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure.[7][8] Different tasks may require different levels of protection.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (double-gloved recommended)- Safety Goggles with side shields- Lab Coat- N95 or N100 Respirator | To prevent inhalation of fine powders and skin contact.[9] |
| Solution Preparation and Handling | - Chemical-resistant Gloves (e.g., Nitrile or Neoprene)- Chemical Splash Goggles- Face Shield- Chemical-resistant Lab Coat or Apron | To protect against splashes of concentrated or volatile solutions.[10][11] |
| Reaction Work-up and Purification | - Chemical-resistant Gloves- Chemical Splash Goggles- Face Shield- Lab Coat | To provide comprehensive protection during procedures with a higher risk of splashes or unexpected reactions.[10] |
| Waste Disposal | - Heavy-duty Chemical-resistant Gloves- Chemical Splash Goggles- Lab Coat | To ensure protection when handling potentially contaminated waste containers. |
Glove Selection: Standard disposable nitrile gloves offer good protection against incidental contact.[10] For prolonged handling or when working with solutions, consult a glove compatibility chart to ensure the chosen material provides adequate resistance to the solvent being used. Always inspect gloves for any signs of degradation or perforation before use.
III. Step-by-Step Handling Procedures
This workflow is designed to minimize exposure at every stage of the experimental process.
Caption: Workflow for Safe Handling of this compound.
1. Pre-Operational Checks:
- Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
- Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
- PPE Inspection: Before starting any work, thoroughly inspect all PPE for defects.
2. Operational Procedures:
- Weighing: When weighing the solid compound, do so within the fume hood. Use a spatula to handle the material and avoid creating dust. An enclosure or a balance with a draft shield is recommended.
- Solution Preparation: Add the solid to the solvent slowly. If there is any risk of an exothermic reaction, prepare an ice bath in advance.
- Reaction Monitoring: Keep the reaction vessel closed to the extent possible. If sampling is required, do so with care to avoid splashes and aerosol generation.
3. Post-Operational Procedures and Waste Disposal:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution should be chosen based on the solvents used.
- Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.[6][12]
- Waste Labeling: Label waste containers clearly with the full chemical name and relevant hazard symbols.
- Disposal: As a nitrogen- and sulfur-containing heterocyclic compound, it must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[13] Do not dispose of this material down the drain.
IV. Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
By adhering to these guidelines, researchers can work safely with this compound, minimizing personal risk and ensuring environmental responsibility.
References
- 1. This compound | CAS 683274-69-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
